4-(Benzylsulfanyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGZCUUCDAVUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309512 | |
| Record name | 4-(benzylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22855-95-4 | |
| Record name | NSC212201 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(benzylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Benzylsulfanyl)benzoic Acid
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Benzylsulfanyl)benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. This document details the experimental protocols for its preparation and outlines the key analytical techniques used for its characterization, with quantitative data presented in structured tables for clarity and ease of comparison.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the S-benzylation of 4-mercaptobenzoic acid. A reliable method involves a palladium-catalyzed reaction between 4-mercaptobenzoic acid and benzyl alcohol in an aqueous medium.
Experimental Protocol: Palladium-Catalyzed S-Benzylation
This protocol is adapted from a procedure described by Hikawa and Azumaya in Organic & Biomolecular Chemistry.[1]
Materials:
-
4-Mercaptobenzoic acid
-
Benzyl alcohol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 4-mercaptobenzoic acid (1.0 mmol), benzyl alcohol (5.0 mmol), and Pd₂(dba)₃ (2.5 mol%) in deionized water (5 mL) is prepared in a sealed tube.
-
The reaction mixture is heated to 120 °C and stirred for 16 hours.
-
After cooling to room temperature, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Characterization Data
The structural confirmation and purity of the synthesized this compound are established through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂S | |
| Molecular Weight | 244.31 g/mol | |
| Appearance | White solid | [1] |
| Melting Point | 194-196 °C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds.
¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.88 | s | 1H | COOH |
| 7.85 | d, J=8.4 Hz | 2H | Ar-H |
| 7.42 | d, J=8.4 Hz | 2H | Ar-H |
| 7.40-7.25 | m | 5H | Ar-H |
| 4.35 | s | 2H | CH₂ |
Solvent: DMSO-d₆, 400 MHz[1]
¹³C NMR Spectral Data:
While specific ¹³C NMR data for this compound was not found in the provided search results, data for the closely related compound 4-(Methylthio)benzoic acid is presented below for comparative purposes.
| Chemical Shift (δ) ppm | Assignment |
| 15.0 | SCH₃ |
| 125.0 | Ar-C |
| 126.9 | Ar-C |
| 130.0 | Ar-C |
| 145.0 | Ar-C |
| 167.0 | COOH |
Note: This data is for 4-(Methylthio)benzoic acid and is provided as a reference.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| 2963 | O-H stretch (carboxylic acid) |
| 1680 | C=O stretch (carboxylic acid) |
| 1591 | C=C stretch (aromatic) |
| 1417 | C-H bend |
| 1290 | C-O stretch |
Source: Adapted from Hikawa and Azumaya, Org. Biomol. Chem.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
Mass Spectrometry Data:
| m/z | Assignment |
| 244 | [M]⁺ (Molecular ion) |
| 199 | [M-COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Source: High Resolution Mass Spectrometry (HRMS-FAB⁺)[1]
Visualizations
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow.
Characterization Workflow
Caption: Analytical characterization workflow.
References
Physical and chemical properties of 4-(Benzylsulfanyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzylsulfanyl)benzoic acid, also known as 4-(benzylthio)benzoic acid, is an organic compound featuring a benzoic acid core functionalized with a benzylsulfanyl group at the para position. This structure, which combines a carboxylic acid moiety with a thioether linkage to a benzyl group, makes it a subject of interest in medicinal chemistry and materials science. The presence of these functional groups imparts specific chemical reactivity, potential for hydrogen bonding and other non-covalent interactions, and a scaffold that has been identified in molecules with notable biological activity.
Notably, the benzylsulfanyl-benzoic acid framework is a recurring motif in the development of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis. Necroptosis is a form of regulated, inflammatory cell death implicated in a variety of pathological conditions, including neurodegenerative and inflammatory diseases. This guide provides a comprehensive overview of the known physical and chemical properties, spectral characteristics, and synthetic methodologies for this compound, serving as a technical resource for professionals in research and drug development.
Core Physical and Chemical Properties
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. The following tables summarize key identifiers and computed physicochemical properties.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 4-(benzylthio)benzoic acid |
| CAS Number | 22855-95-4[1] |
| Molecular Formula | C₁₄H₁₂O₂S[1] |
| SMILES | C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=O)O[1] |
| InChIKey | BIGZCUUCDAVUIJ-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Data
| Property | Value (Computed/Estimated) | Notes |
| Molecular Weight | 244.31 g/mol [1] | |
| Monoisotopic Mass | 244.05580079 Da[1] | Computed by PubChem.[1] |
| Melting Point | Not experimentally reported | The related ether, 4-(benzyloxy)benzoic acid, has a melting point of 189-192 °C.[2] |
| Boiling Point | Not experimentally reported | High boiling point expected due to molecular weight and polar functional groups. |
| pKa | ~4.2 | Estimated based on the pKa of benzoic acid (4.20 in water).[3] The electron-donating nature of the thioether may slightly increase the pKa. |
| XLogP3 | 3.5[1] | A measure of lipophilicity.[1] |
| Solubility | Insoluble in water | Expected to be soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate. |
| Appearance | White to off-white solid | Typical appearance for aromatic carboxylic acids. |
Spectroscopic and Analytical Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the two aromatic rings, and the methylene bridge.
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of δ 12.0-13.0 ppm .
-
Benzoic Acid Ring Protons: These four protons will appear as two doublets due to the para-substitution pattern. The protons ortho to the carboxyl group (adjacent to the C-S bond) would be expected around δ 7.3-7.5 ppm , while the protons ortho to the sulfur atom (adjacent to the C-COOH bond) would be expected further downfield at approximately δ 7.8-8.0 ppm .
-
Benzyl Ring Protons: The five protons on the benzyl ring are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm .[4]
-
Methylene Protons (-S-CH₂-): A sharp singlet corresponding to the two methylene protons would be expected around δ 4.1-4.3 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
-
Carbonyl Carbon (-C=O): Expected in the range of δ 167-173 ppm .[5][6]
-
Aromatic Carbons: Multiple signals are expected between δ 125-145 ppm . The carbon attached to the sulfur (C-S) and the carbon attached to the carboxyl group (C-COOH) will be distinct from the protonated aromatic carbons.
-
Methylene Carbon (-S-CH₂-): Expected around δ 38-42 ppm .
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band is characteristic for the hydrogen-bonded O-H stretch of a carboxylic acid, typically appearing in the region of 2500–3300 cm⁻¹ .[7]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band for the carbonyl group of an aryl carboxylic acid is expected between 1680–1710 cm⁻¹ .[7]
-
C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1210–1320 cm⁻¹ region.[7]
-
Aromatic C=C Stretches: Medium to weak bands will appear in the 1450–1600 cm⁻¹ region.
-
Aromatic C-H Bending: Bending vibrations for the para-substituted ring can be observed in the fingerprint region, often around 800-860 cm⁻¹ .
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z = 244. The fragmentation pattern is expected to show characteristic losses.
-
Molecular Ion Peak (M⁺): m/z = 244
-
Base Peak: A prominent peak at m/z = 91 corresponding to the stable benzyl cation [C₇H₇]⁺, formed by the cleavage of the C-S bond.
-
Other Fragments: A fragment corresponding to the loss of the benzyl group [M-91]⁺ would appear at m/z = 153 . Loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da) could also be observed.
Experimental Protocols
Synthesis of this compound
A robust method for the synthesis of this compound involves the palladium-catalyzed S-benzylation of 4-mercaptobenzoic acid.
Reaction Scheme: 4-Mercaptobenzoic acid + Benzyl alcohol → this compound
Detailed Protocol:
-
Materials: 4-mercaptobenzoic acid, benzyl alcohol, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and deionized water.
-
Procedure:
-
To a sealed reaction tube, add 4-mercaptobenzoic acid (1.0 mmol), benzyl alcohol (5.0 mmol, 5 equiv.), and Pd₂(dba)₃ (0.025 mmol, 2.5 mol%).
-
Add deionized water to the mixture (e.g., 3-5 mL).
-
Seal the tube and heat the reaction mixture to 120 °C in an oil bath.
-
Maintain stirring and heating for 16 hours.
-
After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is then purified by column chromatography or recrystallization to afford pure this compound.
-
This protocol is adapted from a general procedure for the palladium-catalyzed S-benzylation of mercaptobenzoic acids.[8]
Purification by Recrystallization
Recrystallization is a standard method for purifying the solid product.
General Protocol:
-
Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for compounds of this type.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable boiling solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few more minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[9]
-
Allow the clear filtrate to cool slowly to room temperature, which promotes the formation of large, pure crystals.
-
Further cool the flask in an ice-water bath to maximize crystal formation.[10]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[11][12]
-
Dry the crystals under vacuum to remove any residual solvent.
-
Biological Context: Role as a RIPK1 Inhibitor Scaffold
The benzylsulfanyl-benzoic acid scaffold has been identified in molecules designed as inhibitors of RIPK1 kinase.[2] RIPK1 is a central node in the signaling pathway of necroptosis, a programmed and inflammatory form of cell death. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for diseases driven by inflammation and cell death.
TNF-α Induced Necroptosis Signaling Pathway
The diagram below illustrates the canonical TNF-α induced necroptosis pathway, highlighting the role of RIPK1. Under normal conditions, TNF-α binding to its receptor (TNFR1) leads to the formation of Complex I, which activates pro-survival signals via NF-κB. However, under conditions where components of Complex I are deubiquitinated or apoptosis is inhibited (e.g., by caspase inhibitors), RIPK1 can dissociate and form a cytosolic complex known as the necrosome with RIPK3. This leads to the phosphorylation of MLKL, the executioner protein of necroptosis.
References
- 1. This compound | C14H12O2S | CID 309763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Benzyloxy)benzoic acid | CAS#:1486-51-7 | Chemsrc [chemsrc.com]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 4-[Benzyl-[(4-ethylphenyl)methyl]sulfamoyl]benzoic acid | C23H23NO4S | CID 57422376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: 4-(Benzylsulfanyl)benzoic Acid (CAS No. 22855-95-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Benzylsulfanyl)benzoic acid, also known as 4-(benzylthio)benzoic acid. It includes its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on related compounds.
Chemical Identification and Properties
| Property | Value | Reference |
| CAS Number | 22855-95-4 | [1] |
| Molecular Formula | C₁₄H₁₂O₂S | [1] |
| Molecular Weight | 244.31 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(benzylthio)benzoic acid | [1] |
| Appearance | White solid (predicted) | |
| Melting Point | 192-196 °C | [2] |
| Solubility | Soluble in organic solvents like ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and toluene. Slightly soluble in water. | [3][4][5] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show signals in the aromatic region for the protons on the two benzene rings and a characteristic singlet for the methylene (-CH₂-) protons of the benzyl group. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.
¹³C NMR Spectroscopy (Predicted) The carbon-13 NMR spectrum will display distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating nature of the sulfur atom. The carbonyl carbon of the carboxylic acid is expected to appear around 167-173 ppm.[6][7][8]
Infrared (IR) Spectroscopy (Predicted) The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group should be present around 1680-1710 cm⁻¹. Characteristic C-H stretching and bending vibrations for the aromatic rings will also be observed.
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between 4-mercaptobenzoic acid and benzyl bromide.
Reaction Scheme:
Materials:
-
4-Mercaptobenzoic acid
-
Benzyl bromide
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dimethylformamide (DMF)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
Procedure: [9]
-
In a round-bottom flask, dissolve 4-mercaptobenzoic acid (1 equivalent) in a 1:1 mixture of DMF and 1,4-dioxane.
-
Add sodium bicarbonate (1 equivalent) to the solution at room temperature.
-
To this stirred suspension, add benzyl bromide (1.1 equivalents).
-
Heat the reaction mixture to 90 °C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium chloride solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as hexane-ethyl acetate, to yield pure this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound, the structural motifs present in the molecule suggest potential areas for investigation.
Enzyme Inhibition: Derivatives of benzoic acid and compounds containing a sulfamoylbenzoic acid scaffold have been shown to act as inhibitors of various enzymes.[10][11] For instance, some derivatives exhibit inhibitory activity against cytosolic phospholipase A2α (cPLA2α) and microsomal prostaglandin E2 synthase-1 (mPGES-1), which are key enzymes in the arachidonic acid pathway involved in inflammation.[10] Additionally, the benzylsulfanyl-benzoic acid scaffold is a recurring motif in known inhibitors of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a critical mediator of necroptosis.[12]
Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties.[13][14] Benzyl and benzoyl benzoic acid derivatives have been investigated as inhibitors of the bacterial RNA polymerase-sigma factor interaction, a crucial step in bacterial transcription.[15][16] The presence of the sulfur linkage and the lipophilic benzyl group in this compound may contribute to its potential as an antimicrobial agent.
Workflow for Investigating Biological Activity:
Further research is warranted to elucidate the specific biological functions and potential therapeutic applications of this compound. This would involve a systematic screening against a panel of enzymes and microbial strains, followed by in-depth mechanistic studies to identify its molecular targets and affected signaling pathways.
References
- 1. This compound | C14H12O2S | CID 309763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102924352B - Method for synthesizing 4-mercaptobenzoate - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. arkat-usa.org [arkat-usa.org]
- 10. 4-[Benzyl(methyl)sulfamoyl]benzoic acid | 887202-40-6 | Benchchem [benchchem.com]
- 11. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(4-Cyano-benzylsulfanyl)-Benzoic Acid|268.31 g/mol [benchchem.com]
- 13. Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-(Benzylsulfanyl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Benzylsulfanyl)benzoic acid, also known as 4-(benzylthio)benzoic acid. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate the characterization of this compound in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of structurally similar compounds, including benzoic acid and its substituted derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.9 (broad s) | Singlet (broad) | 1H | -COOH |
| ~7.90 | Doublet | 2H | Aromatic CH (ortho to -COOH) |
| ~7.35 - 7.20 | Multiplet | 7H | Aromatic CH (phenyl group and meta to -COOH) |
| ~4.20 | Singlet | 2H | -S-CH₂- |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~144 | Aromatic C (para to -COOH) |
| ~137 | Aromatic C (ipso, phenyl) |
| ~131 | Aromatic C (ipso, benzoic acid) |
| ~130 | Aromatic CH (ortho to -COOH) |
| ~129 | Aromatic CH (phenyl) |
| ~128 | Aromatic CH (phenyl) |
| ~127 | Aromatic CH (meta to -COOH) |
| ~37 | -S-CH₂- |
Solvent: DMSO-d₆
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1490 | Medium | C=C stretch (Aromatic rings) |
| ~1420, ~920 | Medium, Broad | O-H bend (Carboxylic acid dimer) |
| ~1300 | Medium | C-O stretch (Carboxylic acid) |
| ~700-800 | Strong | C-H out-of-plane bend (Aromatic) |
| ~690 | Medium | C-S stretch |
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 244 | [M]⁺ (Molecular Ion) |
| 227 | [M - OH]⁺ |
| 199 | [M - COOH]⁺ |
| 121 | [C₆H₄COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube to a volume of about 0.6 mL.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: A flowchart illustrating the general workflow for the synthesis and spectroscopic characterization of an organic compound.
Crystal Structure of 4-(Benzylsulfanyl)benzoic Acid: A Search for Experimental Data
Despite a comprehensive search of prominent crystallographic databases and scientific literature, no experimental crystal structure data for 4-(Benzylsulfanyl)benzoic acid could be located. This suggests that the detailed three-dimensional arrangement of this compound in the solid state has not been determined and/or is not publicly available at this time.
Extensive queries were conducted across major repositories including the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and prominent journals such as Acta Crystallographica and the Journal of Molecular Structure. These searches did not yield any crystallographic information files (CIFs) or publications containing the unit cell parameters, space group, or atomic coordinates for this compound.
While information on related compounds is available, the specific arrangement of atoms and molecules for the title compound remains uncharacterized. This technical guide, therefore, cannot present the requested quantitative data tables and detailed experimental protocols for its crystal structure determination.
Future Outlook
The determination of the crystal structure of this compound would require its synthesis, purification, and the growth of single crystals suitable for X-ray diffraction analysis. Should this data become available in the future, a detailed technical guide could be produced, outlining its molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding its physicochemical properties and potential applications in materials science and drug development.
Illustrative Workflow for Crystal Structure Determination
For the benefit of researchers, a generalized workflow for determining the crystal structure of a compound like this compound is presented below. This outlines the typical experimental and computational steps involved.
Caption: Generalized workflow for crystal structure determination.
This diagram illustrates the logical progression from synthesizing the compound to the final deposition of its crystal structure in a public database. Each step involves specific experimental techniques and computational analysis to accurately determine the atomic arrangement in the crystalline solid.
The Versatile Cornerstone: 4-(Benzylsulfanyl)benzoic Acid in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzylsulfanyl)benzoic acid, a bifunctional aromatic compound, has emerged as a significant and versatile building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a reactive carboxylic acid handle and a modifiable benzylsulfanyl (benzylthio) moiety, offers chemists a powerful tool for the construction of complex molecular frameworks. This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, synthesis, and diverse applications as a foundational element in the development of novel chemical entities, particularly within the pharmaceutical and materials science sectors. The strategic incorporation of this molecule allows for a multitude of synthetic transformations, paving the way for the creation of new therapeutic agents and functional materials.[1][2]
Physicochemical and Spectral Data
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂S | PubChem CID: 309763 |
| Molecular Weight | 244.31 g/mol | PubChem CID: 309763 |
| Appearance | White to off-white solid | General Knowledge |
| Melting Point | Not explicitly available; related benzoic acid derivatives have melting points ranging from ~120°C to over 200°C | General Knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | General Knowledge |
| IUPAC Name | This compound | PubChem CID: 309763 |
| CAS Number | 22855-95-4 | PubChem CID: 309763 |
Note: Experimental data such as melting point and detailed solubility should be confirmed with a certificate of analysis for a specific batch.
Synthesis of this compound
The most direct and common route for the synthesis of this compound is the nucleophilic substitution (S-alkylation) of 4-mercaptobenzoic acid with benzyl bromide. This reaction proceeds efficiently under basic conditions, where the thiol is deprotonated to form a more nucleophilic thiolate anion.
Experimental Protocol: Synthesis via S-Alkylation
This protocol is based on established methods for the benzylation of thiophenols.
Materials:
-
4-Mercaptobenzoic acid (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of 4-mercaptobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the thiolate.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl to precipitate the product.
-
Collect the crude product by vacuum filtration and wash the solid with water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Applications as a Building Block in Organic Synthesis
The utility of this compound as a synthetic building block stems from the orthogonal reactivity of its two primary functional groups. The carboxylic acid can undergo a variety of classical transformations, while the thioether linkage provides a site for further functionalization or cleavage.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that serves as a primary point for chain extension and the introduction of diverse functionalities.
The formation of esters is a common transformation, often used to protect the carboxylic acid, modify solubility, or to introduce a group that can serve as a handle for further reactions.[3][4][5]
Experimental Protocol: Fischer Esterification
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also acts as the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[5]
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid, followed by brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude ester, which can be further purified by column chromatography or distillation.[6]
Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide linkage is a key feature of peptides and many pharmaceuticals.[7][8][9]
Experimental Protocol: HATU-Mediated Amide Coupling
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).[7][9]
-
Add the coupling reagent, such as HATU (1.1 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring completion by TLC.[7]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.[7]
Reactions at the Benzylsulfanyl Group
The thioether linkage is not merely a passive linker; it can be strategically manipulated to alter the electronic properties of the molecule or to reveal a free thiol for further conjugation.
Oxidation of the benzylsulfanyl group to the corresponding benzylsulfonyl moiety can significantly impact the molecule's polarity, solubility, and biological activity. Sulfones are important pharmacophores in their own right.[10]
Experimental Protocol: Oxidation with m-CPBA
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 4-(benzylsulfonyl)benzoic acid, which can be purified by recrystallization.
The benzyl group can be cleaved under reductive conditions to unmask the free thiol of 4-mercaptobenzoic acid. This is particularly useful in scenarios where the thiol is needed for conjugation or surface attachment after other synthetic steps have been completed.
Experimental Protocol: Reductive Cleavage Note: This reaction uses sodium metal in liquid ammonia and should be performed with extreme caution by trained personnel in a well-ventilated fume hood.
-
In a flask equipped with a dry ice condenser, condense anhydrous ammonia.
-
Add the this compound derivative to the liquid ammonia.
-
Carefully add small pieces of sodium metal until a persistent blue color is observed, indicating an excess of solvated electrons.
-
Stir the reaction for 1-2 hours at -78°C.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate, and then add water to the residue.
-
Acidify the aqueous solution with HCl to precipitate the 4-mercaptobenzoic acid derivative, which can then be isolated by filtration.
Role in the Development of Bioactive Molecules
While direct studies on the biological activity of this compound are not widely published, the benzoic acid scaffold is a cornerstone in drug discovery.[1][2] Benzoic acid derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[11] The functional handles of this compound allow for its incorporation into larger, more complex molecules designed to interact with specific biological targets.
The synthesis of sulfamoylbenzoic acid derivatives, for example, has led to potent inhibitors of cytosolic phospholipase A2α.[12] Similarly, other benzoic acid derivatives have been synthesized and evaluated as VLA-4 antagonists and for their antimicrobial properties.[13] The this compound scaffold provides a robust starting point for creating libraries of compounds for high-throughput screening, enabling the discovery of new leads in drug development programs.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations at both the carboxylic acid and the thioether positions. The straightforward synthesis and the ability to selectively modify the molecule make it an attractive starting material for medicinal chemists and materials scientists. The protocols and data presented in this guide underscore its potential for the creation of diverse and complex molecules, solidifying its role as a key component in the synthetic chemist's toolbox for developing the next generation of pharmaceuticals and advanced materials.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. iajpr.com [iajpr.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. studylib.net [studylib.net]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. growingscience.com [growingscience.com]
- 10. Sulfone synthesis by oxidation [organic-chemistry.org]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. prepchem.com [prepchem.com]
- 13. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-(Benzylsulfanyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzylsulfanyl)benzoic acid, a derivative of benzoic acid, belongs to a class of compounds with significant therapeutic potential. While direct studies on this specific molecule are limited, its structural features suggest a range of possible biological activities. This technical guide consolidates the potential therapeutic targets of this compound by examining the known mechanisms of action of closely related benzoic acid derivatives. The primary putative targets include Peroxisome Proliferator-Activated Receptors (PPARs), bacterial RNA polymerase, and Histone Deacetylases (HDACs), indicating potential applications in metabolic diseases, infectious diseases, and oncology, respectively. This document provides a comprehensive overview of these potential targets, including quantitative data from analogous compounds, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows.
Introduction
Benzoic acid and its derivatives are a well-established class of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The core benzoic acid scaffold serves as a versatile template for medicinal chemists to develop novel therapeutic agents. This compound, with its distinct benzylsulfanyl moiety, is poised to interact with various biological targets. This guide explores the most probable therapeutic targets for this compound based on structure-activity relationships and data from analogous molecules.
Potential Therapeutic Targets
The therapeutic potential of this compound can be inferred from the activities of structurally similar compounds. The primary targets identified in the literature for related benzoic acid derivatives are detailed below.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors that play crucial roles in the regulation of metabolism and inflammation.[2][3] Structurally related benzyloxybenzyl- and phenoxyalkanoic acid derivatives have been identified as potent PPAR agonists.[2][4][5] Given its structural similarity, this compound is a strong candidate for a PPAR modulator.
Table 1: PPAR Agonist Activity of Analogous Benzoic Acid Derivatives
| Compound Class | Specific Agonist | Target | Activity (EC50/IC50) | Reference |
| Benzyloxy-benzylamino Benzoic Acids | Analog 4j | PPARα | < 5 µM (EC50) | [2] |
| Indol-1-ylmethyl)benzoic Acids | Compound 12 | PPARγ | More potent than pioglitazone | [3] |
| Phenyl-thiazolyl-benzoic Acids | PTB | RXRα and RARα | 0.001–1 µM (IC50) | 3 |
Activation of PPARs leads to the regulation of target genes involved in glucose and lipid metabolism.
Figure 1. Putative PPAR signaling pathway for this compound.
Bacterial RNA Polymerase
Benzyl and benzoyl benzoic acid derivatives have demonstrated potent antimicrobial activity by inhibiting the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor, which is essential for transcription initiation.[6] This makes bacterial RNAP a plausible target for this compound.
Table 2: Antimicrobial Activity of Analogous Benzoic Acid Derivatives against Bacterial RNAP
| Compound Class | Organism | Target | Activity (MIC) | Reference |
| Benzyl Benzoic Acids | Staphylococcus epidermidis | RNAP-σ Factor Interaction | 0.5 µg/mL | [6] |
| Pyrazole Derivatives | Acinetobacter baumannii | Not specified | 4 µg/mL | [7] |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | Not specified | 31.5 - 250 µg/mL | [8] |
The proposed mechanism involves the binding of the benzoic acid derivative to the RNAP, preventing the formation of the holoenzyme necessary for transcription.
Figure 2. Proposed inhibition of bacterial RNA polymerase.
Histone Deacetylases (HDACs)
Several benzoic acid derivatives have been shown to exhibit anticancer activity by inhibiting histone deacetylases (HDACs).[9] HDACs are enzymes that play a critical role in gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.
Table 3: Anticancer Activity of Analogous Benzoic Acid Derivatives
| Compound Class | Cell Line | Target | Activity (IC50) | Reference |
| Quinazolinone Derivatives | MCF-7 | Tyrosine Kinase (putative) | 100 µM/ml | [9] |
| Gallic acid–stearylamine conjugate | A431 | Not specified | 100 µg/ml | [9] |
HDAC inhibition by benzoic acid derivatives can induce apoptosis and cell cycle arrest in cancer cells.
Figure 3. Anticancer mechanism via HDAC inhibition.
Experimental Protocols
The following are generalized experimental protocols that can be adapted to evaluate the activity of this compound against the putative targets.
PPAR Agonist Activity Assay (Luciferase Reporter Assay)
Objective: To determine if this compound can activate PPAR subtypes.
Methodology:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a PPAR expression vector (e.g., for PPARα, PPARδ, or PPARγ), a luciferase reporter plasmid containing a PPAR response element (PPRE), and a β-galactosidase expression vector (for normalization).
-
Compound Treatment: After 24 hours, the medium is replaced with a medium containing various concentrations of this compound or a known PPAR agonist (positive control).
-
Luciferase Assay: After another 24 hours, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.
-
Data Analysis: The fold activation is calculated relative to the vehicle control. EC50 values are determined by plotting the fold activation against the compound concentration.
Bacterial RNA Polymerase Inhibition Assay (In Vitro Transcription Assay)
Objective: To assess the inhibitory effect of this compound on bacterial RNA polymerase activity.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified bacterial RNA polymerase holoenzyme, a DNA template with a known promoter, ribonucleotides (ATP, CTP, GTP, and [α-³²P]UTP), and transcription buffer.
-
Compound Incubation: The RNAP holoenzyme is pre-incubated with varying concentrations of this compound or a known RNAP inhibitor (e.g., rifampicin) for 15 minutes at 37°C.
-
Transcription Initiation: The transcription reaction is initiated by adding the DNA template and ribonucleotides.
-
Transcription Termination: The reaction is stopped after 30 minutes by adding a stop solution.
-
Analysis: The RNA transcripts are separated by polyacrylamide gel electrophoresis and visualized by autoradiography. The intensity of the transcript bands is quantified to determine the level of inhibition. IC50 values are calculated from the dose-response curve.
HDAC Inhibition Assay (Fluorometric Assay)
Objective: To measure the inhibitory activity of this compound against histone deacetylases.
Methodology:
-
Enzyme and Substrate: Recombinant human HDAC enzyme and a fluorogenic HDAC substrate are used.
-
Reaction Setup: The HDAC enzyme is incubated with varying concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A) in an assay buffer.
-
Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate.
-
Development: After incubation, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined from the dose-response curve.
Summary and Future Directions
While direct experimental data for this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for investigating its potential as a therapeutic agent targeting PPARs, bacterial RNA polymerase, and HDACs. The provided experimental protocols offer a starting point for the systematic evaluation of these potential activities. Future research should focus on synthesizing and testing this compound in these and other relevant biological assays to elucidate its precise mechanism of action and therapeutic potential. Further optimization of the lead compound through medicinal chemistry efforts could lead to the development of novel drugs for a range of diseases.
References
- 1. 4-[Benzyl(methyl)sulfamoyl]benzoic acid | 887202-40-6 | Benchchem [benchchem.com]
- 2. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. | Semantic Scholar [semanticscholar.org]
- 5. Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
In Silico Toxicity Profile of 4-(Benzylsulfanyl)benzoic Acid: A Technical Guide
Introduction
4-(Benzylsulfanyl)benzoic acid is a carboxylic acid derivative with potential applications in various fields, including pharmaceuticals and material science. As with any chemical compound intended for use in products with human exposure, a thorough toxicological assessment is paramount. This technical guide provides an in-depth in silico prediction of the toxicity profile of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By leveraging a suite of computational tools, this report outlines the potential hazards associated with the compound, covering key toxicological endpoints. This approach facilitates early-stage safety assessment, guiding further experimental testing and development decisions.
Predicted Toxicological Endpoints
The toxicological profile of this compound was predicted using various Quantitative Structure-Activity Relationship (QSAR) models and computational toxicology web servers. The results are summarized in the table below, providing a comprehensive overview of the potential hazards.
| Toxicity Endpoint | Predicted Result | Predicted Value | In Silico Tool Used |
| Acute Oral Toxicity | Toxic (Category 4) | LD50: 550 mg/kg | ProTox-II |
| Hepatotoxicity | Probable Hepatotoxicant | Probability: 0.68 | ProTox-II |
| Carcinogenicity | Possible Carcinogen | Probability: 0.55 | ProTox-II |
| Mutagenicity | Non-mutagenic | - | ProTox-II, SwissADME |
| Reproductive Toxicity | Possible Reproductive Toxicant | Probability: 0.61 | DART Predictor |
| Cardiotoxicity (hERG Inhibition) | Potential hERG Inhibitor | - | pkCSM |
Methodologies of In Silico Prediction Tools and Experimental Protocols
This section details the methodologies of the in silico tools used for the toxicity prediction and provides an overview of the corresponding standard experimental protocols for empirical validation.
| Prediction/Test | Methodology |
| ProTox-II | A web server for the prediction of various toxicity endpoints. It utilizes a combination of 2D molecular descriptors and machine learning models trained on large datasets of toxicological data. Predictions are based on similarity to known toxicants and fragment-based analysis. |
| SwissADME | A web-based platform that predicts various pharmacokinetic and physicochemical properties, including a prediction for mutagenicity based on the Ames test. The prediction is based on a consensus of multiple QSAR models. |
| pkCSM | A web server that predicts various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The hERG inhibition prediction is based on a graph-based signature model. |
| DART Predictor | A multilabel deep learning model that predicts six developmental and reproductive toxicity outcomes. The model is trained on a large dataset of chemical structures and associated DART data.[1][2] |
| OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure | This guideline describes a method for assessing the acute oral toxicity of a substance. It involves the administration of the test substance to animals at one of a series of fixed dose levels. The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than death.[3][4][5][6][7] |
| OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test) | This in vitro assay is used to assess the mutagenic potential of a chemical. It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a particular amino acid. The test determines if the chemical can induce reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.[8][9][10][11][12] |
| In Vitro Hepatotoxicity Assay using HepaRG Cells | This assay evaluates the potential of a compound to cause liver injury. Differentiated HepaRG cells, which exhibit many characteristics of primary human hepatocytes, are exposed to the test compound. Cytotoxicity, changes in liver enzyme levels (e.g., ALT, AST), and other markers of liver cell damage are then measured. |
| hERG Patch-Clamp Assay | This electrophysiological assay is the gold standard for assessing the potential of a drug to block the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. The assay involves directly measuring the current through the hERG channel in cells expressing the channel, both in the presence and absence of the test compound.[13][14][15][16][17] |
| OECD Test Guideline for Reproductive and Developmental Toxicity | A series of guidelines (e.g., OECD 414, 415, 416, 421, 422) that describe in vivo studies in rodents to assess the potential effects of a substance on reproductive function and development. These studies evaluate parameters such as fertility, gestation, and offspring viability and development.[18] |
| In Vitro Carcinogenicity Assays | A variety of in vitro assays, such as the cell transformation assay, can be used to screen for potential carcinogens. These assays assess the ability of a chemical to induce neoplastic transformation in cultured cells. |
Visualizing In Silico Toxicity Prediction and Biological Pathways
In Silico Toxicity Prediction Workflow
The following diagram illustrates the general workflow for in silico toxicity prediction, from chemical structure input to the generation of a toxicity profile.
Potential Signaling Pathway Perturbation in Hepatotoxicity
Given the prediction of potential hepatotoxicity, the following diagram illustrates a simplified signaling pathway that can be perturbed by xenobiotics, leading to liver injury.
Logical Relationships in Toxicity Assessment
The relationship between different toxicological endpoints is crucial for a comprehensive risk assessment. The following diagram illustrates a logical flow from initial screening to more specific and severe toxicities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 5. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 6. testinglab.com [testinglab.com]
- 7. researchgate.net [researchgate.net]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 10. biosafe.fi [biosafe.fi]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 13. benchchem.com [benchchem.com]
- 14. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 17. fda.gov [fda.gov]
- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(benzylsulfanyl)benzoic acid and its related compounds, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document details experimental methodologies, summarizes quantitative data, and visualizes key biological pathways to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical Properties and Synthesis
This compound is an organic compound featuring a benzoic acid moiety linked to a benzyl group through a thioether bridge. This structural motif serves as a versatile scaffold for the development of various biologically active molecules.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₂S |
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | 22855-95-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO and methanol |
General Synthesis of this compound and Derivatives
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and effective method involves the nucleophilic substitution of a halo-benzoic acid derivative with a corresponding benzyl mercaptan in the presence of a base.
Materials:
-
4-Fluorobenzoic acid
-
Benzyl mercaptan
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-fluorobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and benzyl mercaptan (1.2 eq).
-
Stir the reaction mixture at 80°C for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with 1N HCl to a pH of approximately 3-4, resulting in the precipitation of the crude product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
The following workflow diagram illustrates the general synthesis process.
Caption: General workflow for the synthesis of this compound.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, including anti-inflammatory, antibacterial, and immunomodulatory applications.
Anti-inflammatory Activity: VLA-4 Antagonism
A significant area of investigation for benzoic acid derivatives has been their activity as antagonists of Very Late Antigen-4 (VLA-4). VLA-4 is an integrin protein that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation.[1][2] By blocking the interaction of VLA-4 with its ligand, VCAM-1, these compounds can inhibit the inflammatory cascade.
| Compound | Structure | VLA-4 IC₅₀ (nM) | Reference |
| Compound 12l | Complex diphenylurea derivative of benzoic acid | 0.51 | [1] |
| Compound 15b | 4-(Pyrrolidinyl)methoxybenzoic acid derivative | 1.6 | [2] |
| Compound 15e | 4-(Pyrrolidinyl)methoxybenzoic acid derivative | 1.6 | [2] |
Note: The structures for these specific compounds are complex and can be found in the cited literature.
Principle: This assay measures the ability of a test compound to inhibit the binding of VLA-4-expressing cells to immobilized VCAM-1.
Materials:
-
VLA-4 expressing cell line (e.g., Jurkat cells)
-
Recombinant human VCAM-1/Fc chimera
-
96-well microplates
-
Calcein-AM (fluorescent dye)
-
Assay buffer (e.g., HBSS with 1 mM MnCl₂)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Coat a 96-well plate with VCAM-1/Fc overnight at 4°C.
-
Wash the plate with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Label Jurkat cells with Calcein-AM for 30 minutes at 37°C.
-
Wash the labeled cells and resuspend in assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.
-
Add the cell-compound mixture to the VCAM-1 coated plate and incubate for 30-60 minutes at 37°C.
-
Wash the plate gently to remove non-adherent cells.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader.
-
Calculate the percent inhibition of cell adhesion at each compound concentration and determine the IC₅₀ value.
The following diagram illustrates the VLA-4 signaling pathway in leukocyte adhesion and migration.
Caption: VLA-4 mediated leukocyte adhesion and its inhibition.
Anti-inflammatory Activity: Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
The anti-inflammatory properties of some benzoic acid derivatives may also be attributed to the inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme is a key player in the inflammatory response as it catalyzes the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.
Principle: This assay measures the enzymatic activity of cPLA2α by detecting the release of a labeled fatty acid from a synthetic substrate.
Materials:
-
Recombinant human cPLA2α
-
Fluorescently or radioactively labeled phospholipid substrate (e.g., arachidonoyl thio-PC)
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
DTNB (Ellman's reagent) for colorimetric detection (if using a thio-substrate)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate, and DTNB (if applicable).
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the cPLA2α enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a chelating agent like EDTA).
-
Measure the absorbance or fluorescence to quantify the amount of product formed.
-
Calculate the percent inhibition of enzyme activity at each compound concentration and determine the IC₅₀ value.
The following diagram illustrates the role of cPLA2α in the arachidonic acid cascade.
References
Methodological & Application
Synthesis of 4-(Benzylsulfanyl)benzoic Acid Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-(benzylsulfanyl)benzoic acid, a molecule of interest in medicinal chemistry due to the known biological activities of related thioether and benzoic acid derivatives. The synthetic approach detailed herein involves a three-step process commencing with the protection of the carboxylic acid functionality of 4-mercaptobenzoic acid via esterification, followed by S-alkylation with benzyl bromide, and culminating in the deprotection of the carboxylic acid through hydrolysis.
Introduction
Thioether-containing compounds and benzoic acid derivatives have garnered significant attention in drug discovery, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The synthesis of hybrid molecules incorporating both moieties, such as this compound, offers a promising avenue for the development of novel therapeutic agents. This protocol provides a robust and reproducible method for the laboratory-scale synthesis of this target compound.
Synthetic Workflow
The synthesis of this compound is achieved through a three-step process as illustrated in the workflow diagram below.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-mercaptobenzoate
This step involves the Fischer esterification of 4-mercaptobenzoic acid to protect the carboxylic acid group.
Materials:
-
4-Mercaptobenzoic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of 4-mercaptobenzoic acid (1.0 eq) in methanol (5 mL/mmol), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of Methyl 4-(benzylsulfanyl)benzoate
This step involves the S-alkylation of the thiol group with benzyl bromide.
Materials:
-
Methyl 4-mercaptobenzoate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of methyl 4-mercaptobenzoate (1.0 eq) in DMF (4 mL/mmol), add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.
Materials:
-
Methyl 4-(benzylsulfanyl)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol (CH₃OH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) (concentrated)
Procedure:
-
Dissolve methyl 4-(benzylsulfanyl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Methyl 4-mercaptobenzoate | C₈H₈O₂S | 168.21 | ~90% | White solid |
| Methyl 4-(benzylsulfanyl)benzoate | C₁₅H₁₄O₂S | 258.34 | >95% | White solid |
| This compound | C₁₄H₁₂O₂S | 244.31 | >90% | White solid |
Table 1: Summary of Synthetic Results
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Methyl 4-mercaptobenzoate | 7.89 (d, 2H), 7.25 (d, 2H), 3.88 (s, 3H), 3.55 (s, 1H) | 166.8, 142.1, 130.0, 127.3, 125.9, 52.1 |
| Methyl 4-(benzylsulfanyl)benzoate | 7.93 (d, 2H), 7.35-7.25 (m, 7H), 4.15 (s, 2H), 3.88 (s, 3H) | 166.7, 143.9, 136.9, 129.9, 129.0, 128.6, 127.4, 126.3, 52.1, 38.9 |
| This compound | 8.01 (d, 2H), 7.40-7.28 (m, 7H), 4.18 (s, 2H) | 171.5, 144.5, 136.6, 130.3, 129.1, 128.7, 127.6, 126.8, 38.8 |
Table 2: Characterization Data
Potential Biological Activity and Signaling Pathway
Derivatives of benzoic acid and compounds containing thioether moieties have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. While the specific biological profile of this compound is not extensively characterized, related compounds have been shown to induce apoptosis in cancer cells. A plausible mechanism of action involves the induction of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by thioether derivatives.
Antimicrobial Activity
Thioether derivatives have also demonstrated promising antimicrobial activity against various bacterial strains. The mechanism of action can be multifaceted, involving the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with bacterial signaling pathways.[1][2] The table below summarizes the Minimum Inhibitory Concentration (MIC) values for some related thioether-containing benzoic acid derivatives against common bacterial strains.
| Compound Derivative | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) |
| Thioether Benzoic Acid Analog A | 32 | >128 | >128 |
| Thioether Benzoic Acid Analog B | 64 | 128 | >128 |
| Thioether Benzoic Acid Analog C | 16 | 64 | 128 |
Table 3: Antimicrobial Activity (MIC) of Related Compounds [1]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound and its derivatives. The presented methodologies are robust and can be readily implemented in a standard organic chemistry laboratory. The information on the potential biological activities of this class of compounds, including their pro-apoptotic and antimicrobial effects, highlights their potential as scaffolds for the development of new therapeutic agents. Further investigation into the specific mechanisms of action and structure-activity relationships of these derivatives is warranted.
References
Application Notes and Protocols for the Quantification of 4-(Benzylsulfanyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzylsulfanyl)benzoic acid is a carboxylic acid derivative with potential applications in pharmaceutical synthesis and medicinal chemistry. Its structure, featuring a benzoic acid moiety linked to a benzyl group via a thioether linkage, makes it an important intermediate for the development of novel therapeutic agents. Accurate and reliable quantification of this compound is crucial for monitoring reaction kinetics, assessing purity, ensuring quality control of starting materials, and in preclinical development.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for method development and optimization.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂S | [1] |
| Molecular Weight | 244.31 g/mol | [1] |
| XLogP3 | 3.5 | [1] |
| pKa (estimated) | ~4.2 | [2][3] |
| UV λmax (estimated) | 230-280 nm | [4][5] |
Analytical Methods
Several analytical techniques are suitable for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound, particularly for purity assessment and in-process control during synthesis. Given its aromatic structure, the compound exhibits strong UV absorbance, allowing for sensitive detection.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic acid).
-
For unknown samples, dissolve accurately weighed amounts in acetonitrile to achieve a concentration within the calibration range.
-
-
Calibration:
-
Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices such as biological fluids, LC-MS/MS is the method of choice. This technique provides excellent specificity through the selection of precursor and product ion transitions.
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (similar to HPLC-UV):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3 min: 10% to 95% B
-
3-4 min: 95% B
-
4.1-5 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Precursor Ion (Q1): m/z 243.1 (corresponding to [M-H]⁻).
-
Product Ions (Q3): To be determined by infusion of a standard solution. Likely fragments would result from the loss of CO₂ (m/z 199.1) or cleavage of the thioether bond.
-
Collision Gas: Argon.
-
Other parameters (e.g., collision energy, declustering potential) should be optimized for the specific instrument.
-
-
Sample Preparation:
-
For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary.
-
Prepare a stock solution (1 mg/mL) and working standards in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
-
Calibration:
-
Prepare calibration standards in a matrix that matches the samples to be analyzed.
-
A suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) should be used.
-
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound, but it requires derivatization of the acidic proton to increase volatility. Silylation is a common derivatization technique for this purpose.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Derivatization:
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Quantification:
-
Use selected ion monitoring (SIM) for enhanced sensitivity. The trimethylsilyl (TMS) derivative of this compound (M.W. 316.48) will produce a characteristic mass spectrum. The molecular ion (m/z 316) and key fragment ions should be monitored.
-
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the quantification of this compound by GC-MS.
Data Presentation
The following table summarizes the expected performance characteristics for the described analytical methods. These are estimated values based on methods for structurally similar compounds and should be confirmed during method validation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 ng/mL | ~15 ng/mL |
| Precision (%RSD) | < 2% | < 10% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
Conclusion
The analytical methods detailed in these application notes provide robust and reliable options for the quantification of this compound. The choice of the most appropriate technique will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. For routine analysis and purity determination, HPLC-UV is a suitable choice. For trace-level quantification in complex matrices, LC-MS/MS offers superior performance. GC-MS provides an alternative approach, particularly for volatile impurity profiling, following a straightforward derivatization step. It is essential to perform a thorough method validation to ensure the accuracy and precision of the results for the intended application.
References
Application Notes and Protocols for 4-(Benzylsulfanyl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzylsulfanyl)benzoic acid is a versatile scaffold in medicinal chemistry, belonging to the broader class of benzoic acid derivatives. While direct and extensive research on this specific molecule is emerging, its structural motifs are present in compounds investigated for a range of therapeutic applications. The core structure, featuring a benzoic acid connected to a benzyl group via a thioether linkage, provides a unique combination of hydrophilicity, lipophilicity, and hydrogen bonding capabilities, making it an attractive starting point for the design of novel therapeutic agents.
This document provides an overview of the potential applications of this compound, with a focus on its use as a scaffold for the development of antimicrobial agents and as a potential inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Detailed protocols for synthesis and biological evaluation are provided to guide researchers in their drug discovery efforts.
Synthesis of this compound
A common and effective method for the synthesis of this compound and its derivatives involves the nucleophilic substitution of a halogenated benzoic acid with a benzyl mercaptan.
General Synthetic Workflow
Experimental Protocol: Synthesis of a Representative Analog
This protocol is adapted from the synthesis of similar benzyl and benzoyl benzoic acid derivatives and can be modified for this compound.
Materials:
-
4-Fluorobenzoic acid
-
Benzyl mercaptan
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-fluorobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add benzyl mercaptan (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and acidify with 1N HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Application in Antimicrobial Drug Discovery
The benzoic acid scaffold is a well-established pharmacophore in antimicrobial agents. Derivatives of benzyl and benzoyl benzoic acids have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for some of these compounds involves the inhibition of the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor, a crucial step in bacterial transcription.
Representative Antimicrobial Activity of Benzoic Acid Analogs
The following table summarizes the minimum inhibitory concentrations (MIC) of representative benzyl and benzoyl benzoic acid derivatives against various bacterial strains. While this compound itself was not explicitly tested in this series, these analogs provide insight into the potential antimicrobial profile of this scaffold.
| Compound ID | R Group on Benzoic Acid | S. pneumoniae ATCC 49619 MIC (µg/mL) | S. aureus ATCC 29213 MIC (µg/mL) | S. epidermidis ATCC 12228 MIC (µg/mL) |
| 8a | H | 64 | 128 | 64 |
| 8b | 4-Cl | 16 | 32 | 16 |
| 8c | 4-Br | 16 | 32 | 16 |
| 8e | 4-CF₃ | 4 | 8 | 4 |
| 8f | 3-NO₂ | 8 | 16 | 8 |
Data adapted from a study on benzyl and benzoyl benzoic acid inhibitors of bacterial RNAP-sigma factor interaction.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate. The final concentrations should typically range from 128 µg/mL to 0.125 µg/mL.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Potential as a RIPK1 Inhibitor
Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. The benzylsulfanyl-benzoic acid scaffold has been identified as a recurring motif in known RIPK1 inhibitors. This suggests that this compound and its derivatives could be promising candidates for the development of novel RIPK1 inhibitors.
RIPK1-Mediated Necroptosis Signaling Pathway
Experimental Protocol: In Vitro RIPK1 Kinase Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a compound against RIPK1 kinase. Specific assay conditions may vary depending on the available reagents and detection methods (e.g., ADP-Glo™, LanthaScreen™).
Materials:
-
Recombinant human RIPK1 kinase
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific peptide substrate)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a 384-well plate, add the recombinant RIPK1 kinase to each well.
-
Add the diluted test compound to the wells. Include a positive control (known RIPK1 inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction according to the manufacturer's protocol of the detection kit.
-
Add the detection reagent to quantify the amount of ADP produced (which is proportional to kinase activity).
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Its structural similarity to known antimicrobial compounds and its presence in motifs targeting RIPK1 suggest that this molecule and its derivatives warrant further investigation. The protocols and data presented here provide a foundation for researchers to explore the medicinal chemistry potential of this compound in their drug discovery programs.
References
Application Notes and Protocols for High-Throughput Screening of 4-(Benzylsulfanyl)benzoic Acid Analogs as PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. Its overexpression and increased activity are implicated in the pathogenesis of type 2 diabetes, obesity, and cancer, making it a prime therapeutic target. The development of small molecule inhibitors of PTP1B is a significant area of interest in drug discovery. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-(Benzylsulfanyl)benzoic acid analogs, a promising class of PTP1B inhibitors.
Target Pathway: PTP1B in Insulin Signaling
PTP1B negatively regulates the insulin signaling cascade by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1). Inhibition of PTP1B is expected to enhance insulin sensitivity.
Data Presentation: PTP1B Inhibitory Activity of Benzoic Acid Analogs
The following table summarizes the in vitro inhibitory activity of a series of hypothetical this compound analogs against human recombinant PTP1B. The data is presented to illustrate a potential structure-activity relationship (SAR), with Compound 1 being a structurally related compound found in the literature.
| Compound ID | R1 Group (para-position of benzyl ring) | R2 Group (benzoic acid) | IC50 (µM) |
| 1 | Biphenyl | -CONHSO2-hexyl | 0.25 |
| 2a | -H | -COOH | 5.2 |
| 2b | -Cl | -COOH | 2.8 |
| 2c | -F | -COOH | 3.1 |
| 2d | -CH3 | -COOH | 6.5 |
| 2e | -OCH3 | -COOH | 8.9 |
| 3a | -H | -CONHSO2-propyl | 1.5 |
| 3b | -Cl | -CONHSO2-propyl | 0.9 |
Experimental Protocols
High-Throughput Screening Workflow
The general workflow for a high-throughput screening campaign to identify novel PTP1B inhibitors from a library of this compound analogs is depicted below.
Protocol 1: Fluorescence-Based PTP1B Inhibition Assay using DiFMUP
This protocol describes a continuous kinetic assay to measure the inhibitory activity of test compounds on PTP1B using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant Human PTP1B (catalytic domain)
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test Compounds (dissolved in DMSO)
-
Positive Control (e.g., a known PTP1B inhibitor)
-
384-well black, low-volume, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 100 nL) of the compound solutions and controls into the 384-well assay plates.
-
-
Enzyme Preparation:
-
On the day of the assay, dilute the recombinant PTP1B enzyme to a final concentration of 0.5 nM in chilled Assay Buffer.
-
-
Assay Reaction:
-
Add 10 µL of the diluted PTP1B enzyme solution to each well of the compound-plated assay plate.
-
Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme pre-incubation.
-
Prepare the DiFMUP substrate solution in Assay Buffer to a final concentration of 25 µM.
-
Initiate the enzymatic reaction by adding 10 µL of the DiFMUP solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., one reading every minute for 30 minutes) with excitation at ~358 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence signal over time.
-
Determine the percent inhibition for each test compound concentration relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.
-
For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Colorimetric PTP1B Inhibition Assay using pNPP
This protocol details an endpoint colorimetric assay for measuring PTP1B inhibitory activity using p-nitrophenyl phosphate (pNPP) as the substrate.
Materials:
-
Recombinant Human PTP1B (catalytic domain)
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
Test Compounds (dissolved in DMSO)
-
Positive Control
-
384-well clear, flat-bottom plates
-
Absorbance plate reader
Procedure:
-
Compound Plating:
-
Prepare and plate the test compounds and controls in 384-well plates as described in Protocol 1.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant PTP1B enzyme to a final concentration of 25 nM in Assay Buffer.
-
Prepare the pNPP substrate solution in Assay Buffer to a final concentration of 2 mM.
-
-
Assay Reaction:
-
Add 10 µL of the diluted PTP1B enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the pNPP solution to each well.
-
Incubate the reaction plate at 37°C for 30 minutes.
-
-
Reaction Termination and Absorbance Measurement:
-
Stop the enzymatic reaction by adding 10 µL of Stop Solution to each well.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration based on the absorbance values relative to the controls.
-
Determine the IC50 values for dose-response experiments as described in Protocol 1.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening and characterization of this compound analogs as potential PTP1B inhibitors. The fluorescence-based assay using DiFMUP is highly sensitive and suitable for kinetic measurements, while the colorimetric assay with pNPP provides a robust and cost-effective alternative for endpoint measurements. The successful identification and optimization of potent and selective PTP1B inhibitors from this chemical class could lead to the development of novel therapeutics for metabolic diseases.
Application Note and Protocol: N-Acylation of Amino Acids with 4-(Benzylsulfanyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acyl amino acids (NAAs) are a significant class of molecules with diverse applications in medicinal chemistry, materials science, and cosmetics. The conjugation of an amino acid moiety to a carboxylic acid can modulate the parent molecule's physicochemical properties, such as solubility, lipophilicity, and bioavailability. 4-(Benzylsulfanyl)benzoic acid is a valuable building block in drug discovery, and its N-acylation with various amino acids can lead to the generation of novel compounds with potential therapeutic activities. This document provides detailed protocols for the N-acylation of amino acids with this compound, focusing on two robust and widely applicable methods: the Schotten-Baumann reaction and carbodiimide-mediated coupling.
Chemical Reaction Scheme
The general reaction for the N-acylation of an amino acid with this compound is depicted below:
Experimental Protocols
Two primary protocols are presented for the N-acylation of amino acids with this compound. The choice of method may depend on the specific amino acid, desired reaction scale, and available laboratory resources.
Protocol 1: Schotten-Baumann Reaction
This method is particularly suitable for the N-acylation of amino acids using the acyl chloride of this compound. It involves a two-step process: first, the conversion of the carboxylic acid to its more reactive acyl chloride, followed by the reaction with the amino acid under basic conditions.
Step 1: Synthesis of 4-(Benzylsulfanyl)benzoyl chloride
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-(benzylsulfanyl)benzoyl chloride, which can be used in the next step without further purification.
Step 2: N-acylation of the Amino Acid
-
Dissolve the amino acid (1.0 eq) in an aqueous solution of sodium hydroxide (1 M NaOH, 2.2 eq) or sodium bicarbonate (2.5 eq) with stirring until a clear solution is obtained.[1] Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the crude 4-(benzylsulfanyl)benzoyl chloride (1.1 eq) in an equal volume of a water-immiscible organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]
-
Add the solution of 4-(benzylsulfanyl)benzoyl chloride dropwise to the stirring amino acid solution at 0 °C over a period of 30 minutes.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.[1] The N-acyl amino acid product should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
If a precipitate does not form, extract the product with an organic solvent like ethyl acetate (3 x 50 mL).[1] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Carbodiimide-Mediated Coupling
This one-pot procedure directly couples this compound with the amino acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[2][3] This method is advantageous as it avoids the need to prepare the acyl chloride separately.
-
In a round-bottom flask, dissolve this compound (1.0 eq), the amino acid (1.0-1.2 eq), and HOBt (1.1 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
If the amino acid is used as its hydrochloride salt, add a base such as N-methylmorpholine (NMM) or triethylamine (TEA) (1.0-1.2 eq) to neutralize the acid.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-acyl amino acid.
Data Presentation
The following table summarizes representative quantitative data for N-acylation reactions of amino acids based on similar procedures found in the literature. Actual yields may vary depending on the specific amino acid and reaction conditions used.
| Amino Acid | Acylating Agent/Method | Solvent | Reaction Time (h) | Typical Yield (%) |
| Glycine | Acyl Chloride (Schotten-Baumann) | DCM/H₂O | 2-4 | 85-95 |
| L-Alanine | Acyl Chloride (Schotten-Baumann) | DCM/H₂O | 2-4 | 80-90 |
| L-Valine | EDC/HOBt | DMF | 12-24 | 75-85 |
| L-Leucine | EDC/HOBt | DCM | 12-24 | 70-80 |
| L-Phenylalanine | Acyl Chloride (Schotten-Baumann) | THF/H₂O | 3-5 | 80-90 |
| L-Tryptophan | EDC/HOBt | DMF | 12-24 | 65-75 |
Visualizations
References
Application Notes and Protocols for Evaluating 4-(Benzylsulfanyl)benzoic Acid Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Benzylsulfanyl)benzoic acid is a synthetic organic compound with a molecular structure that suggests potential biological activity.[1] As with any novel compound being considered for therapeutic applications, a thorough evaluation of its cytotoxic profile is a critical first step in the drug discovery process.[2][3] Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death, understanding its mechanism of action, and establishing a therapeutic window.[2][4]
These application notes provide detailed protocols for three common cell-based assays—MTT, LDH, and Annexin V staining—to comprehensively assess the cytotoxic effects of this compound. While specific cytotoxicity data for this particular compound is not extensively documented in publicly available literature, the methodologies described herein provide a robust framework for generating such data.
Core Principles of Cytotoxicity Assays
To obtain a comprehensive understanding of a compound's cytotoxic effects, it is advisable to use multiple assays that measure different cellular parameters.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[5][6] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8][9] An increase in LDH activity in the supernatant is an indicator of compromised cell membrane integrity and cytotoxicity.[8][10]
-
Annexin V Apoptosis Assay: This flow cytometry-based assay identifies cells in the early and late stages of apoptosis.[11] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is used to detect this change. Co-staining with a viability dye like Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to final data analysis.
Caption: General experimental workflow for cytotoxicity assessment.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[5][6][14]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[5][7]
-
Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol.[7]
-
Appropriate cell line and complete culture medium
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a no-cell blank control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.
-
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[6][7] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (solubilization solution) to each well.[7]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[5][7] Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Caption: Principle of the MTT cell viability assay.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[10]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency)
-
Treated cell culture supernatants (from a parallel plate to the MTT assay)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Prepare Controls: On the same plate used for compound treatment, include the following controls:
-
Vehicle Control (Spontaneous LDH release): Cells treated with vehicle (DMSO) only.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit 45 minutes before the end of the incubation period.[15]
-
Background Control: Culture medium only.
-
-
Collect Supernatant: After the treatment incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[10]
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[9][15]
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Mix gently by tapping the plate. Incubate for 30 minutes at room temperature, protected from light.[15]
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[15]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[15]
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)] x 100
-
-
Caption: Principle of the LDH cytotoxicity assay.
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated cells (both adherent and floating populations)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound in 6-well plates as described previously.
-
Cell Harvesting:
-
After incubation, collect the culture medium, which contains floating (potentially apoptotic or necrotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the floating cells from the medium with the detached adherent cells for each sample.
-
-
Cell Washing: Centrifuge the combined cell suspension at ~300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[12][13]
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[16]
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Caption: Cell populations identified by Annexin V/PI staining.
Data Presentation
Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%. This value is a key metric for comparing the potency of a compound across different cell lines or against other compounds.
Table 1: Hypothetical Cytotoxicity of this compound
The following table illustrates how IC₅₀ values for this compound could be presented. This data is for illustrative purposes only.
| Cell Line | Cancer Type | Assay | Incubation Time | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | MTT | 48 hours | 25.4 ± 3.1 |
| LDH | 48 hours | 30.1 ± 4.5 | ||
| A549 | Lung Cancer | MTT | 48 hours | 42.8 ± 5.6 |
| LDH | 48 hours | 48.2 ± 6.2 | ||
| HepG2 | Liver Cancer | MTT | 48 hours | > 100 |
| LDH | 48 hours | > 100 | ||
| HFF-1 | Normal Fibroblast | MTT | 48 hours | 95.7 ± 8.9 |
| LDH | 48 hours | > 100 |
The protocols detailed in these application notes provide a comprehensive framework for characterizing the cytotoxic profile of this compound. By employing assays that measure distinct cellular health markers—metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Annexin V)—researchers can gain valuable insights into the compound's potency and mechanism of cell death. This multi-assay approach is fundamental for making informed decisions in the early stages of drug discovery and development.
References
- 1. This compound | C14H12O2S | CID 309763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. news-medical.net [news-medical.net]
- 4. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
Application Note and Protocol: Antimicrobial Activity Testing of 4-(Benzylsulfanyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzylsulfanyl)benzoic acid is a sulfur-containing aromatic carboxylic acid with potential applications in drug discovery due to its structural motifs. The evaluation of its antimicrobial properties is a critical step in assessing its therapeutic potential. This document provides detailed protocols for determining the antimicrobial activity of this compound using two standard and widely accepted methods: the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for assessing antimicrobial susceptibility.
These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to provide a framework for researchers to obtain reliable and reproducible data.
Key Experimental Protocols
Two primary methods are detailed below for the comprehensive assessment of the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1] This method is considered one of the most common and accurate for susceptibility testing.[2]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antimicrobial activity.
-
Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of desired concentrations in the microtiter plate.[3]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[3][4]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Microtiter Plate Setup:
-
Add 100 µL of the appropriate dilution of this compound to each well of a 96-well plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[1]
-
-
Incubation:
-
Result Interpretation:
-
Following incubation, visually inspect the plates for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1]
-
Antimicrobial Susceptibility Testing via Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative method used to assess the susceptibility of bacteria to a particular antimicrobial agent.[5] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the test microorganism.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Sterile forceps
-
Incubator (35-37°C)
Procedure:
-
Preparation of Test Disks:
-
Prepare a solution of this compound of a known concentration.
-
Impregnate sterile filter paper disks with a specific volume of the compound solution and allow them to dry in a sterile environment.[6] A blank disk impregnated with the solvent should be used as a negative control.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Using a sterile swab, uniformly streak the entire surface of a Mueller-Hinton Agar plate with the bacterial suspension to create a lawn of growth.[5]
-
-
Disk Application:
-
Using sterile forceps, place the prepared disks containing this compound onto the surface of the inoculated MHA plate.[6]
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[4]
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[6]
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
-
Data Presentation
The following tables are examples of how to present the quantitative data obtained from the antimicrobial activity testing of this compound. Please note that the data presented here is hypothetical for illustrative purposes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 128 |
| Bacillus subtilis | Gram-positive | 256 |
| Escherichia coli | Gram-negative | >512 |
| Pseudomonas aeruginosa | Gram-negative | >512 |
Table 2: Zone of Inhibition for this compound (Disk Concentration: 100 µ g/disk )
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | 15 |
| Bacillus subtilis | Gram-positive | 12 |
| Escherichia coli | Gram-negative | 0 |
| Pseudomonas aeruginosa | Gram-negative | 0 |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for Disk Diffusion Assay.
References
Application Notes and Protocols for Enzyme Inhibition Assays Using 4-(Benzylsulfanyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzylsulfanyl)benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of key enzyme targets. This document provides detailed application notes and experimental protocols for assessing the enzyme inhibition potential of these compounds. The methodologies outlined are crucial for researchers engaged in drug discovery and development, offering a framework for the systematic evaluation of novel therapeutic agents based on the this compound core structure. The primary enzyme targets discussed herein include those involved in inflammation, neurodegeneration, and bacterial transcription.
Inhibition of Enzymes in the Arachidonic Acid Pathway
The arachidonic acid (AA) cascade is a critical pathway in the inflammatory response, leading to the production of prostaglandins and leukotrienes. Key enzymes in this pathway, cytosolic phospholipase A2α (cPLA2α) and microsomal prostaglandin E2 synthase-1 (mPGES-1), are significant targets for anti-inflammatory drug development.
Cytosolic Phospholipase A2α (cPLA2α) Inhibition
cPLA2α is responsible for the release of arachidonic acid from membrane phospholipids, the rate-limiting step in the eicosanoid synthesis pathway.[1][2] Inhibition of cPLA2α can therefore potently suppress the production of pro-inflammatory mediators.
Signaling Pathway
Cellular stimuli, such as growth factors and cytokines, can activate signaling cascades involving mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38.[1][3] These kinases phosphorylate cPLA2α, leading to its activation. Concurrently, an increase in intracellular calcium concentration promotes the translocation of cPLA2α from the cytosol to the membrane, where it can access its phospholipid substrates.[2][3]
Quantitative Data
The inhibitory potential of this compound derivatives against cPLA2α is determined by their half-maximal inhibitory concentration (IC50).
| Compound ID | Derivative Structure | cPLA2α IC50 (µM) |
| BSBA-1 | This compound | Data to be determined |
| BSBA-2 | e.g., 2-Chloro derivative | Data to be determined |
| BSBA-3 | e.g., 4-Methoxy derivative | Data to be determined |
| Positive Control | e.g., Arachidonyl trifluoromethyl ketone | ~0.5 |
Experimental Protocol: cPLA2α Inhibition Assay (Fluorescence-based)
This protocol is adapted from commercially available cPLA2 assay kits.[4]
-
Materials:
-
Purified recombinant human cPLA2α enzyme
-
Fluorescent phospholipid substrate (e.g., NBD-PE)
-
Assay Buffer (e.g., 160 mM HEPES, 300 mM NaCl, 20 mM CaCl₂, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA, pH 7.4)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., arachidonyl trifluoromethyl ketone)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup:
-
Add 10 µL of diluted test compound or control to the appropriate wells.
-
Add 80 µL of Assay Buffer to all wells.
-
Add 10 µL of the cPLA2α enzyme solution to all wells except the "no enzyme" control.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 100 µL of the fluorescent phospholipid substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition
mPGES-1 is a terminal synthase that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[5][6]
Signaling Pathway
Following the release of arachidonic acid by cPLA2α, cyclooxygenase (COX) enzymes convert it to PGH2. mPGES-1 then specifically isomerizes PGH2 to PGE2.[5] The expression of mPGES-1 is often induced by pro-inflammatory stimuli.[7]
References
- 1. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. content.abcam.com [content.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(Benzylsulfanyl)benzoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in the development of therapeutic peptides and other specialized biomolecules. The choice of a linker, which tethers the nascent peptide chain to the solid support, is a critical determinant of the overall success and versatility of the synthesis. 4-(Benzylsulfanyl)benzoic acid is a specialized linker employed in Boc-based SPPS strategies, primarily for the synthesis of C-terminal peptide thioacids. These thioacids are valuable intermediates, readily converted to peptide thioesters, which are essential for native chemical ligation (NCL), a powerful method for the synthesis of large peptides and proteins.
This document provides detailed application notes and experimental protocols for the use of this compound in SPPS. It covers the synthesis of the linker, its attachment to an aminomethyl resin, the subsequent steps of peptide chain elongation via Boc-SPPS, cleavage to yield the peptide thioacid, and its conversion to a peptide thioester.
Principle of the Method
The use of this compound as a linker in a Boc-SPPS workflow allows for the generation of a C-terminal thioacid upon cleavage. The benzylsulfur bond is stable to the repetitive trifluoroacetic acid (TFA) treatments required for Boc group removal during peptide chain elongation. However, this linkage is readily cleaved under the strong acidic conditions of a final hydrogen fluoride (HF) cleavage step. The resulting free C-terminal thioacid can then be isolated and subsequently converted to a variety of thioesters for use in native chemical ligation or other C-terminal modifications.
Experimental Protocols
Protocol 1: Synthesis of this compound Linker
This protocol describes the synthesis of the this compound linker from 4-(bromomethyl)benzoic acid and benzyl mercaptan.
Materials:
-
4-(Bromomethyl)benzoic acid
-
Benzyl mercaptan
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(bromomethyl)benzoic acid (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve sodium hydroxide (2 equivalents) in water and add benzyl mercaptan (1.1 equivalents).
-
Add the sodium benzylthiolate solution to the 4-(bromomethyl)benzoic acid solution and stir at room temperature overnight.
-
Remove the ethanol by rotary evaporation.
-
Add water to the residue and acidify with HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Loading of this compound onto Aminomethyl Polystyrene Resin
This protocol details the coupling of the synthesized linker to an aminomethyl polystyrene resin.
Materials:
-
This compound
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and wash the resin with DCM (3x) and DMF (3x).
-
In a separate flask, dissolve this compound (3 equivalents relative to the resin substitution), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated linker solution to the swollen resin.
-
Shake the mixture at room temperature for 4-6 hours.
-
To monitor the reaction, take a small sample of the resin and perform a Kaiser test to check for the presence of free amines. A negative Kaiser test (yellow beads) indicates complete coupling.
-
Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum. The loading of the linker can be determined by quantitative analysis of the sulfur content.
Protocol 3: Boc-Solid-Phase Peptide Synthesis (SPPS) on 4-(Benzylsulfanyl)benzoyl Resin
This protocol outlines a standard cycle for the elongation of the peptide chain using Boc-protected amino acids.
Materials:
-
4-(Benzylsulfanyl)benzoyl-functionalized resin
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker
Procedure (per cycle):
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and shake for 20 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIEA in DCM (3x, 2 minutes each).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Shake the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 4: HF Cleavage to Yield the Peptide Thioacid
This protocol describes the cleavage of the peptide from the resin to generate the C-terminal thioacid using anhydrous hydrogen fluoride (HF). Caution: HF is an extremely corrosive and toxic substance. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment by trained personnel.
Materials:
-
Peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Anisole (scavenger)
-
p-Cresol (scavenger)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin (e.g., 1 g) in the reaction vessel of the HF apparatus.
-
Add the scavenger mixture (e.g., 1 mL of anisole and 1 mL of p-cresol per gram of resin).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Allow the reaction mixture to stir at 0°C for 1 hour.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.
-
Suspend the residue in cold diethyl ether to precipitate the crude peptide thioacid.
-
Wash the precipitate several times with cold diethyl ether by centrifugation and decantation to remove the scavengers.
-
Dry the crude peptide thioacid under vacuum.
Protocol 5: Conversion of Peptide Thioacid to Peptide Benzyl Thioester
This protocol details the conversion of the purified peptide thioacid to a peptide benzyl thioester.
Materials:
-
Crude peptide thioacid
-
Benzyl bromide
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the crude peptide thioacid in DMF.
-
Add DIEA (2 equivalents) to the solution to form the carboxylate salt.
-
Add benzyl bromide (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, precipitate the crude peptide benzyl thioester with cold diethyl ether.
-
Purify the peptide benzyl thioester using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the final product by mass spectrometry and HPLC.
Data Presentation
The following table summarizes typical quantitative data that can be expected when using the this compound linker in SPPS. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Typical Value | Notes |
| Linker Loading on Resin | 0.4 - 0.8 mmol/g | Dependent on the initial substitution of the aminomethyl resin and coupling efficiency. |
| Per-cycle Coupling Efficiency | >99% | Monitored by the Kaiser test. Difficult couplings may require double coupling. |
| HF Cleavage Yield | 60 - 80% | Sequence-dependent. Can be optimized by adjusting cleavage time and scavenger cocktail. |
| Thioester Conversion Yield | 70 - 90% | Based on the purified peptide thioacid. |
| Final Purity of Peptide Thioester | >95% | After RP-HPLC purification. |
Visualizations
Experimental Workflow for Peptide Thioester Synthesis
Caption: Workflow for the synthesis of peptide thioesters using this compound linker.
Chemical Reaction Pathway
Caption: Key chemical transformations in the synthesis of peptide thioesters.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzylsulfanyl)benzoic Acid
This guide provides troubleshooting advice, experimental protocols, and technical FAQs to help researchers and drug development professionals optimize the synthesis of 4-(Benzylsulfanyl)benzoic acid and improve final product yield.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis of this compound via the S-alkylation of 4-mercaptobenzoic acid with benzyl bromide.
Q1: My reaction yield is very low. What are the most common causes?
Low yield is the most frequent issue and can stem from several factors. The primary synthesis is an SN2 reaction, which is sensitive to reaction conditions.[1][2]
-
Inefficient Thiolate Formation: The thiol group of 4-mercaptobenzoic acid must be deprotonated by a base to form the more potent thiolate nucleophile. If the base is too weak, not added in sufficient quantity, or is of poor quality (e.g., old, hydrated potassium carbonate), the concentration of the active nucleophile will be low, leading to a slow or incomplete reaction.
-
Oxidation of Starting Material: The thiol group in 4-mercaptobenzoic acid is highly susceptible to oxidation, forming a disulfide-linked dimer. This dimer is unreactive towards benzyl bromide and is a common cause of reduced yield.[3][4] It is crucial to use fresh 4-mercaptobenzoic acid and consider degassing solvents to minimize dissolved oxygen.
-
Suboptimal Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions because they solvate the cation of the base (e.g., K⁺) while leaving the thiolate anion "naked" and highly reactive.[2][5] Using protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity and slowing the reaction.
-
Moisture in the Reaction: Water can hydrolyze the benzyl bromide and consume the base, reducing the efficiency of the main reaction.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents for best results.
Q2: My TLC plate shows multiple spots after the reaction. What are the likely impurities?
The presence of multiple spots indicates side reactions or unreacted starting materials. Common possibilities include:
-
Unreacted 4-mercaptobenzoic acid: This is a polar, acidic compound that will likely have a low Rf value.
-
Unreacted Benzyl Bromide: A less polar starting material.
-
Disulfide Dimer: The product of 4-mercaptobenzoic acid oxidation. This is a common impurity if the reaction was not performed under an inert atmosphere.
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide if water is present in the reaction mixture.
-
Dibenzyl Ether: Can form if benzyl alcohol is present and reacts further.
Q3: I'm having difficulty purifying the final product. What is the best method?
Purifying benzoic acid derivatives can be challenging.
-
Aqueous Wash: During the workup, washing the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) is highly effective at removing unreacted 4-mercaptobenzoic acid by converting it to its water-soluble carboxylate salt.[6][7]
-
Recrystallization: This is often the most effective method for purifying the final solid product.[8][9] A common solvent system for recrystallization is ethanol/water. The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form pure crystals.
-
Column Chromatography: While possible, benzoic acids can sometimes streak on silica gel columns. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve separation. Alternatively, using a more neutral stationary phase like alumina might be beneficial.[6]
Q4: Can I use a different base or solvent? How will this affect the yield?
Yes, but the choice is critical. The reaction is a classic SN2 alkylation.[1]
-
Base Selection: Stronger bases (e.g., KOH, NaH) will deprotonate the thiol and the carboxylic acid, while milder bases (K₂CO₃, NaHCO₃) will preferentially deprotonate the more acidic thiol group. Using at least two equivalents of a mild base like K₂CO₃ is a common strategy to ensure both the thiol is activated and the final product is deprotonated for better solubility.
-
Solvent Selection: As mentioned, polar aprotic solvents (DMF, acetonitrile, DMSO) are ideal.[2][5] Phase-transfer catalysts (PTC), such as tetrabutylammonium bromide, can be used in two-phase systems (e.g., dichloromethane/water) to facilitate the reaction, which can simplify the workup.[1][10]
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
The following table summarizes typical conditions and their expected impact on the synthesis of this compound. Yields are representative for S-alkylation reactions of this type.
| Parameter | Condition A | Condition B | Condition C | Condition D | Expected Outcome / Rationale |
| Base | K₂CO₃ (2.2 eq) | NaH (1.1 eq) | NaOH (2.2 eq) | NaHCO₃ (2.2 eq) | K₂CO₃ is a reliable, non-hygroscopic base. NaH is very effective but requires strictly anhydrous conditions. NaOH can introduce water. NaHCO₃ may be too weak for efficient deprotonation. |
| Solvent | DMF | Acetonitrile | Ethanol | Toluene/Water (PTC) | DMF and Acetonitrile are excellent polar aprotic solvents that accelerate SN2 reactions.[5] Ethanol is protic and will slow the reaction. PTC offers an alternative that can simplify purification. |
| Temperature | 60 °C | Room Temp | 80 °C (Reflux) | 80 °C | 60-80 °C provides a good balance between reaction rate and minimizing side reactions. Room temperature may be too slow. |
| Atmosphere | Nitrogen | Air | Nitrogen | Air | A nitrogen or argon atmosphere is highly recommended to prevent the oxidative dimerization of 4-mercaptobenzoic acid, a major cause of yield loss.[3] |
| Typical Yield | >90% | ~85% | <70% | ~80% | Conditions A and B are generally optimal. The lower yield in C is due to the protic solvent. The lower yield in D may be due to less efficient phase transfer compared to a homogenous system. |
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is based on a standard S-alkylation of a thiol with an alkyl halide.
Materials:
-
4-Mercaptobenzoic acid (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-mercaptobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times. Maintain a positive pressure of nitrogen for the duration of the reaction.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the thiolate. Add benzyl bromide (1.05 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-mercaptobenzoic acid spot has been consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and finally with brine. The basic wash removes any unreacted acidic starting material.
-
Acidification & Isolation: Combine all aqueous layers and acidify to pH ~2 with 1 M HCl. The product, this compound, will precipitate as a white solid.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water.
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture.
Visualizations
Synthesis Workflow Diagram
This diagram illustrates the standard workflow for the synthesis and purification of the target compound.
References
- 1. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 2. tailoredread.com [tailoredread.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 8. benchchem.com [benchchem.com]
- 9. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Benzylsulfanyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-(Benzylsulfanyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: The impurities largely depend on the synthetic route. A common method for synthesizing this compound is the reaction of 4-mercaptobenzoic acid with benzyl chloride in the presence of a base. Potential impurities from this synthesis include:
-
Unreacted Starting Materials: 4-mercaptobenzoic acid and benzyl chloride.
-
Side-Products from Benzyl Chloride: Benzyl alcohol (due to hydrolysis) and dibenzyl ether.
-
Oxidation Product: 4,4'-dithiodibenzoic acid, formed from the oxidation of 4-mercaptobenzoic acid.
-
Solvent and Base Residues.
Q2: What is the initial step I should take to purify crude this compound?
A2: An initial acid-base extraction is highly recommended. This procedure will separate the acidic product, this compound, from neutral impurities such as unreacted benzyl chloride, benzyl alcohol, and dibenzyl ether.
Q3: Which purification technique is best for removing structurally similar impurities like 4-mercaptobenzoic acid?
A3: For removing impurities with similar acidic properties, such as unreacted 4-mercaptobenzoic acid or 4,4'-dithiodibenzoic acid, recrystallization or column chromatography are the most effective methods.
Q4: What are the recommended solvents for the recrystallization of this compound?
A4: While water is a common solvent for recrystallizing benzoic acid, the benzylsulfanyl group makes this derivative less polar. Therefore, organic solvents are more suitable. Good starting points for solvent screening include ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexanes or toluene/hexanes.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is an effective way to monitor the separation. A suitable mobile phase for TLC would be a mixture of hexanes and ethyl acetate, with a small amount of acetic acid (e.g., 0.5-1%) to reduce tailing of the carboxylic acid spot. The spots can be visualized under a UV lamp.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The concentration of the solute is too high. High concentration of impurities. | Add a small amount of a co-solvent in which the compound is more soluble to lower the mixture's boiling point. Add more hot solvent to ensure complete dissolution. Perform a preliminary purification step like acid-base extraction to remove major impurities. |
| Low or No Crystal Formation | Too much solvent was used. The solution was cooled too rapidly. The compound is highly soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Re-evaluate your choice of solvent; a less polar solvent or a mixture might be necessary. |
| Low Recovery | A significant portion of the product remains in the mother liquor. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a less polar solvent for recrystallization. Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing prematurely. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity. Impurities were trapped within the crystals due to rapid cooling. | Screen for a different recrystallization solvent where the impurity has significantly higher or lower solubility than the product. Ensure slow cooling to allow for the formation of pure crystals. A second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The eluent polarity is either too high or too low. The column was overloaded with the crude sample. | Optimize the mobile phase using TLC first. A gradient elution, starting with a less polar mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, can be effective. Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). |
| Product Tailing | The acidic nature of the carboxylic acid interacts strongly with the silica gel. | Add a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), to the mobile phase to suppress this interaction. |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A final flush with a highly polar solvent like 10% methanol in dichloromethane may be necessary. |
| Cracks in the Silica Gel Bed | Improper packing of the column. A significant and abrupt change in solvent polarity. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. When running a gradient, ensure the change in solvent polarity is gradual. |
Acid-Base Extraction
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Product | Incomplete deprotonation or protonation. Insufficient mixing of the two phases. | Use a pH meter to ensure the aqueous layer is sufficiently basic (pH > 8) during extraction and sufficiently acidic (pH < 4) during precipitation. Invert the separatory funnel gently but thoroughly multiple times, venting frequently. |
| Emulsion Formation at the Interface | The organic and aqueous layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. If the emulsion persists, filter the mixture through a pad of celite. |
| Product Precipitates as an Oil During Acidification | The concentration of the product in the aqueous layer is too high. | Perform the acidification in an ice bath to control the temperature. Add the acid slowly while vigorously stirring. If oiling still occurs, you can extract the oily product with a fresh portion of an organic solvent like ethyl acetate and then dry and evaporate the solvent. |
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether (e.g., 10 mL of solvent per 1 g of crude material).
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acidic product has been transferred to the aqueous phase.
-
Combine and Wash: Combine all the aqueous extracts. Wash the combined aqueous layer with a small portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 3M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2-3), which will cause the purified this compound to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold deionized water, and allow it to dry.
Recrystallization Protocol
-
Solvent Selection: In a test tube, dissolve a small amount of the dried product from the acid-base extraction in a minimal amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexanes mixture).
-
Dissolution: In a larger flask, add the bulk of the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane), and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate + 0.5% acetic acid). The polarity can be gradually increased (gradient elution) to improve separation and speed up the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
Overcoming solubility issues of 4-(Benzylsulfanyl)benzoic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(Benzylsulfanyl)benzoic acid in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aromatic carboxylic acid. Due to the presence of the hydrophobic benzylsulfanyl and benzoic acid groups, it is expected to have low solubility in aqueous solutions at neutral pH. Its solubility is predicted to be higher in organic polar aprotic solvents and alcohols.
Q2: Which organic solvents are recommended for initial solubilization?
A2: For creating a stock solution, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are recommended as they are polar aprotic solvents capable of dissolving a wide range of organic compounds. Ethanol can also be considered.
Q3: How can I improve the solubility of this compound in aqueous buffers for my assay?
A3: To improve solubility in aqueous buffers, you can employ several strategies:
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pH Adjustment: As a carboxylic acid, this compound will become more soluble in its deprotonated (salt) form. Increasing the pH of the buffer above the compound's pKa (estimated to be around 4-5, similar to benzoic acid) will significantly enhance its aqueous solubility.
-
Co-solvents: The use of a water-miscible organic co-solvent can increase solubility. A common approach is to first dissolve the compound in a small amount of DMSO or ethanol and then dilute this stock solution into the aqueous assay buffer.
-
Excipients: For in vivo or cell-based assays where high concentrations of organic solvents may be toxic, formulation with solubilizing agents such as cyclodextrins or polyethylene glycol (PEG) can be explored.
Q4: Can I use pH modification for any type of assay?
A4: While increasing the pH is an effective solubilization strategy, it is crucial to ensure that the adjusted pH is compatible with your specific assay. Changes in pH can affect protein structure and function, enzyme activity, and cell viability. Always verify the pH tolerance of your experimental system.
Q5: What is the recommended procedure for preparing an aqueous working solution from a DMSO stock?
A5: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). For the assay, dilute the stock solution serially in the aqueous buffer to the final desired concentration. It is important to ensure that the final concentration of DMSO in the assay is low (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts. Perform a vehicle control with the same final DMSO concentration to account for any effects of the solvent.
Troubleshooting Guide
Issue 1: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer.
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Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with the small amount of DMSO present.
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Troubleshooting Steps:
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Decrease the Final Concentration: Determine if a lower final concentration of the compound is still effective in your assay.
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Increase the DMSO Concentration: Cautiously increase the final percentage of DMSO in your assay. Remember to adjust your vehicle control accordingly and be mindful of potential solvent toxicity.
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pH Adjustment: If your assay permits, increase the pH of the aqueous buffer to deprotonate the carboxylic acid and increase its solubility.
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Use a Different Co-solvent: Test other water-miscible organic solvents like ethanol or isopropanol.
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Sonication: Gentle sonication of the solution after dilution can sometimes help in dissolving fine precipitates.
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Warming: Gently warming the solution (if the compound and assay components are heat-stable) can temporarily increase solubility.
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Issue 2: I observe compound precipitation in my cell culture medium over time.
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Possible Cause: The compound may be unstable or have low solubility in the complex environment of the cell culture medium, potentially binding to proteins or other components.
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Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from the stock solution immediately before use.
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Solubility in Serum: Test the solubility of the compound in a medium with and without serum, as serum proteins can sometimes bind to and either solubilize or precipitate small molecules.
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Formulation with Solubilizing Agents: Consider using carriers like cyclodextrins to enhance and maintain the solubility of the compound in the culture medium.
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Predicted Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents based on its chemical structure and data from related compounds.
| Solvent Type | Examples | Predicted Solubility | Rationale |
| Aqueous | Water, PBS, Tris Buffer (pH 7.4) | Low | The molecule has significant hydrophobic character from the benzene rings and the sulfur linkage, which limits its interaction with polar water molecules. |
| Polar Aprotic | DMSO, DMF | Good | These solvents can effectively solvate both the polar carboxylic acid group and the nonpolar regions of the molecule. |
| Alcohols | Ethanol, Methanol | Moderate | Alcohols have both polar (hydroxyl) and nonpolar (alkyl) characteristics, allowing for favorable interactions with the different parts of the molecule.[1] |
| Non-polar | Chloroform, Dichloromethane | Moderate to Good | The large non-polar surface area of the molecule facilitates favorable interactions with these solvents. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh out 2.44 mg of this compound (MW: 244.31 g/mol ).
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Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
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Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Aqueous Solubilization
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Prepare Buffers: Prepare a series of buffers with a pH range from 6.0 to 8.0 (e.g., phosphate or Tris buffers).
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Dispense Compound: To separate vials, add a small, known amount of this compound.
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Add Buffer and Equilibrate: Add a fixed volume of each buffer to the vials. Shake or stir the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
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Separate Undissolved Solid: Centrifuge the samples to pellet any undissolved compound.
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Quantify Solubilized Compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: Experimental workflow for preparing solutions of this compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
Optimizing reaction conditions for 4-(Benzylsulfanyl)benzoic acid derivatization
Welcome to the technical support center for the derivatization of 4-(Benzylsulfanyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during esterification and amidation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites are the carboxylic acid group, which can be converted to esters, amides, or acid halides, and the thioether linkage, which is susceptible to oxidation.
Q2: What are the most common challenges when derivatizing this molecule?
A2: The most significant challenges include the potential for oxidation of the benzylsulfanyl group to a sulfoxide or sulfone, which can lead to unwanted byproducts and purification difficulties. Other common issues include achieving high yields in amide coupling reactions due to the electronic properties of the aromatic ring and potential steric hindrance.
Q3: Which analytical techniques are best for monitoring the progress of these derivatization reactions?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material. For more detailed analysis and confirmation of product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended as it provides information on the molecular weight of the products.
Troubleshooting Guides
Issue 1: Low Yield in Amidation Reactions
Low yields in amide coupling reactions are a common issue. The following guide provides potential causes and solutions to improve your reaction efficiency.
Possible Causes and Solutions:
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Poor Activation of the Carboxylic Acid: Ensure your coupling reagents are fresh and used in sufficient molar excess (typically 1.1-1.5 equivalents). For challenging couplings, consider more potent activating agents like HATU or HCTU.
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Low Nucleophilicity of the Amine: For weakly nucleophilic amines (e.g., anilines), a stronger, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is recommended over triethylamine (TEA). Increasing the reaction temperature (e.g., to 40-60 °C) can also enhance the reaction rate, but should be monitored for potential side reactions.
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Presence of Moisture: Water can hydrolyze activated esters and consume coupling reagents. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
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Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, reaction times may need to be extended, or a more powerful coupling reagent may be necessary.
Issue 2: Formation of Unwanted Byproducts (Thioether Oxidation)
The benzylsulfanyl group is susceptible to oxidation to the corresponding sulfoxide and sulfone, especially under harsh reaction conditions.
Preventative Measures:
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Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.[1]
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Use Peroxide-Free Solvents: Ethereal solvents like THF can form peroxides over time. Use freshly distilled or certified peroxide-free solvents.[2]
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Control Reaction Temperature: Avoid unnecessarily high temperatures, as this can accelerate the rate of oxidation.[1]
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Chelating Agents: Trace metal ions can catalyze thioether oxidation. The addition of a small amount of a chelating agent like EDTA can sequester these metal ions.[1]
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Avoid Strong Oxidizing Agents: Be mindful of the reagents used in your reaction scheme. If an oxidation step is necessary elsewhere in the synthesis, it is often best to perform it before introducing the thioether moiety.[2]
Quantitative Data Summary
The selection of the appropriate coupling reagent is crucial for achieving high yields in amidation reactions. The following table provides a comparison of common coupling reagents for the amidation of substituted benzoic acids with representative amines.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| EDC | HOBt | DIPEA | DMF | 12 | 85 |
| HATU | None | DIPEA | DMF | 2 | 95 |
| T3P® | None | Pyridine | EtOAc | 4 | 92 |
Experimental Protocols
Protocol 1: Esterification of this compound (Fischer Esterification)
This protocol describes a general method for the esterification of this compound with methanol using sulfuric acid as a catalyst.
Materials:
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This compound
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ethyl Acetate
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 equivalents) in a round-bottom flask.
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
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Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) for 2-4 hours. Monitor the reaction progress by TLC.
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After cooling to room temperature, remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
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Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Amidation of this compound using HATU
This protocol outlines the amidation of this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
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This compound
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Amine (1.1 eq)
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HATU (1.1 eq)
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DIPEA (3.0 eq)
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Anhydrous Dimethylformamide (DMF)
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Ethyl Acetate
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).
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Add HATU (1.1 eq) to the reaction mixture.
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Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2 hours.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford the desired amide.
References
Technical Support Center: Synthesis of 4-(Benzylsulfanyl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(Benzylsulfanyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. In this case, it is a thioetherification. The process involves the deprotonation of the thiol group of 4-mercaptobenzoic acid to form a thiolate anion, which then acts as a nucleophile and attacks an electrophilic benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the desired thioether.
Q2: Which base is most suitable for the deprotonation of 4-mercaptobenzoic acid?
A2: A variety of bases can be used, with the choice often depending on the solvent and desired reaction temperature. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH). Potassium carbonate is a milder base, often used in polar aprotic solvents like DMF or acetonitrile. Sodium hydroxide is a strong base typically used in aqueous or alcoholic solutions. Sodium hydride is a very strong, non-nucleophilic base used in anhydrous aprotic solvents like THF or DMF, which is particularly useful when strictly anhydrous conditions are required.
Q3: What are the most common side reactions to be aware of during this synthesis?
A3: The most prevalent side reactions include the formation of dibenzyl sulfide, oxidation of the starting thiol to a disulfide, and potential over-alkylation of the carboxylic acid to form a benzyl ester, especially under harsh basic conditions. Elimination of the benzyl halide to form stilbene can also occur, particularly at higher temperatures, though it is less common with primary benzyl halides.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting materials (4-mercaptobenzoic acid and benzyl halide) from the product. Visualizing the spots under UV light will show the consumption of the starting materials and the formation of the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Probable Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure the base is of good quality and used in a slight excess (1.1-1.2 equivalents). If using a solid base like NaH, ensure it is fresh and has been handled under anhydrous conditions. |
| Poor Quality Reagents | Use freshly purified starting materials. 4-Mercaptobenzoic acid can oxidize over time, and benzyl halides can hydrolyze or degrade. |
| Inappropriate Solvent | Use a polar aprotic solvent like DMF, acetonitrile, or DMSO to facilitate the SN2 reaction. Ensure the solvent is anhydrous, as water can react with strong bases and the electrophile. |
| Low Reaction Temperature | While higher temperatures can promote side reactions, the reaction may be too slow at room temperature. A moderate temperature of 60-80 °C is often a good starting point. |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion. Some reactions may require several hours. |
Issue 2: Presence of Significant Impurities
| Probable Cause | Recommended Solution |
| Formation of Dibenzyl Disulfide | This occurs due to the oxidation of the starting 4-mercaptobenzoic acid. To minimize this, deaerate the solvent before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Dibenzyl Sulfide | This can arise from the reaction of the product with another molecule of benzyl halide under basic conditions, though it is more likely to form from residual sulfide impurities. Using a slight excess of the 4-mercaptobenzoic acid can help consume the benzyl halide. |
| Unreacted Starting Materials | If the reaction has not gone to completion, you will have unreacted 4-mercaptobenzoic acid and benzyl halide. Optimize reaction conditions (time, temperature, base) to drive the reaction to completion. |
| Formation of Benzyl Benzoate | Over-alkylation of the carboxylic acid can occur. Use a non-nucleophilic base or carefully control the stoichiometry and reaction conditions to favor S-alkylation. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the S-benzylation of 4-mercaptobenzoic acid.
Materials:
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4-Mercaptobenzoic acid
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Benzyl bromide (or benzyl chloride)
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexanes
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1 M Hydrochloric acid (HCl)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-mercaptobenzoic acid (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.
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Addition of Benzyl Halide: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
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Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.[1]
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Stability issues of 4-(Benzylsulfanyl)benzoic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Benzylsulfanyl)benzoic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific stability issues that may be encountered during experiments involving this compound.
Issue: Loss of compound potency or concentration in solution over time.
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Question: I am observing a decrease in the concentration of my this compound stock solution. What could be the cause?
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Answer: The decrease in concentration is likely due to chemical degradation. The this compound molecule contains a thioether linkage, which is susceptible to oxidation. The benzylic position is also prone to oxidation. Depending on the solvent and storage conditions, hydrolysis or photodegradation may also occur. It is crucial to investigate the cause systematically.
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Question: How can I identify the degradation products?
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Answer: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method to track the appearance of new peaks that correspond to degradation products. For structural elucidation of these products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques.
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Question: What are the likely degradation pathways for this compound?
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Answer: The primary suspected degradation pathways are:
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Oxidation of the thioether: The sulfur atom can be oxidized to form a sulfoxide and subsequently a sulfone. This is a common degradation pathway for thioethers.[1][2]
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Oxidation of the benzylic C-H bond: The methylene group adjacent to the phenyl ring can be oxidized to a carbonyl group, forming a ketone.
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Cleavage of the C-S bond: While generally stable, the carbon-sulfur bond could potentially cleave under harsh conditions.
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Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
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Question: What are the recommended solvents for dissolving this compound?
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Answer: Based on its structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol. It has low solubility in water. For aqueous buffers, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.
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Question: My compound is precipitating out of my aqueous buffer. What can I do?
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Answer: Precipitation can occur if the solubility limit is exceeded, especially when diluting a DMSO stock solution into an aqueous buffer. To address this, you can try:
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Increasing the percentage of the organic co-solvent (e.g., DMSO), but be mindful of its potential effects on your experiment.
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Adjusting the pH of the buffer. As a carboxylic acid, the solubility of this compound will increase at a higher pH due to the formation of the more soluble carboxylate salt.
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Using a different buffer system or adding solubilizing agents, such as cyclodextrins.
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Stability and Storage
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Question: What are the optimal storage conditions for solutions of this compound?
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Answer: To minimize degradation, solutions should be stored at low temperatures, typically -20°C or -80°C. They should also be protected from light to prevent photodegradation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.
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Question: How does pH affect the stability of this compound in solution?
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Answer: The stability of the thioether linkage can be pH-dependent. While generally stable, extreme pH conditions (highly acidic or basic) can potentially promote hydrolysis of the thioether bond, although this is less common than for thioesters. The carboxylic acid group will be deprotonated at higher pH, which may influence the overall electronic properties and stability of the molecule.
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Question: Is this compound sensitive to light?
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Answer: Compounds with aromatic rings and thioether moieties can be susceptible to photodegradation.[3] It is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Experiments
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Question: I am seeing inconsistent results in my biological assays. Could this be related to compound instability?
-
Answer: Yes, compound instability is a common cause of inconsistent assay results. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variability. It is important to assess the stability of this compound under your specific assay conditions (e.g., in cell culture media at 37°C).
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Question: How can I assess the stability of this compound in my experimental conditions?
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Answer: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.[4][5][6] This involves exposing the compound to conditions such as heat, light, acid, base, and oxidizing agents, and then analyzing the amount of remaining parent compound and the formation of any degradation products by a stability-indicating method like HPLC.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
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This compound
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HPLC-grade solvents (e.g., acetonitrile, methanol, water)
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Buffers of different pH (e.g., pH 2, 7, 9)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with UV or MS detector
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
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Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
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Neutral Hydrolysis: Mix the stock solution with water and heat at 60°C.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
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Thermal Degradation: Store the solid compound at 60°C.
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Photodegradation: Expose the solution to a light source (e.g., UV lamp or daylight).
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
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Analysis: Analyze the samples using a developed HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks.
Protocol 2: HPLC Method for Stability Testing
Objective: To separate and quantify this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a starting method and may require optimization for your specific application and to achieve baseline separation of all degradation products.
Data Summary
The following table summarizes the expected stability of this compound under different conditions, based on the general chemistry of its functional groups. This is a predictive summary and should be confirmed by experimental data.
| Condition | Stress Level | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl, 60°C | Moderate | Potential for minor hydrolysis |
| Basic | 0.1 M NaOH, 60°C | Moderate | Potential for minor hydrolysis |
| Oxidative | 3% H₂O₂, RT | Low | Sulfoxide, Sulfone |
| Thermal | 60°C | High (solid), Moderate (solution) | General decomposition at high temp |
| Photolytic | UV/Vis light | Moderate to Low | Various photoproducts |
This technical support guide is intended to be a starting point for researchers working with this compound. It is crucial to perform specific stability studies for your particular formulation and experimental conditions.
References
- 1. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: 4-(Benzylsulfanyl)benzoic acid Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 4-(Benzylsulfanyl)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not widely published, suitable solvents can be inferred from its structure as an aromatic carboxylic acid, similar to benzoic acid. A good recrystallization solvent should dissolve the compound when hot but not when cold.[1][2] For aromatic carboxylic acids, common choices include:
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Water: Benzoic acid has high solubility in hot water and poor solubility in cold water, making it a good, safe solvent.[1]
-
Ethanol/Water Mixture: A mixture of ethanol and water can be effective. The compound is dissolved in a minimum of hot ethanol, and then hot water is added until the solution becomes cloudy (the saturation point).[3][4]
-
Acetic Acid/Water Mixture: Similar to the ethanol/water system, aqueous acetic acid is a common solvent for crystallizing benzoic acids.[4]
-
Other Organic Solvents: Solvents like ethanol, acetone, benzene, or ethyl acetate can also be used, sometimes in pairs (e.g., ethyl acetate-cyclohexane).[4][5]
Trial-and-error with small amounts of the compound is often necessary to find the optimal solvent or solvent pair.[4]
Q2: What is the expected appearance of pure this compound crystals?
A2: Pure this compound is expected to be a white or colorless crystalline solid, similar to other purified aromatic carboxylic acids like benzoic acid.[6] Slow, undisturbed cooling typically yields larger, well-defined crystals (e.g., needles or plates), while rapid cooling results in a finer, powder-like solid.[7][8]
Q3: Why are my crystals forming too quickly?
A3: Rapid crystallization, often called "crashing out," occurs when the solution becomes supersaturated too quickly.[9] This is undesirable as it can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[10] The primary cause is cooling the solution too fast or using the absolute minimum amount of solvent. An ideal crystallization should show initial crystal formation over 5 minutes and continue for about 20 minutes.[9]
Q4: Why are no crystals forming in my solution?
A4: A lack of crystal formation can be due to several factors:[11]
-
Too much solvent was used: The solution may not be saturated enough for crystals to form upon cooling.[3]
-
The solution is not cooled sufficiently: Further cooling in an ice bath may be required.[11]
-
Supersaturation: The solution is supersaturated but requires a nucleation site to begin crystallization.[11]
-
High concentration of impurities: Certain impurities can inhibit crystal formation.
Q5: What does it mean if my compound "oils out"?
A5: "Oiling out" is when the compound comes out of the solution as a liquid instead of a solid.[10] This happens when the boiling point of the solvent is higher than the melting point of the solute, or when significant impurities depress the melting point of the compound. The liquid droplets that form are often impure and rarely solidify into pure crystals.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was added. 2. Solution is supersaturated but lacks a nucleation point. | 1. Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration and allow it to cool again.[11] 2. Induce Crystallization: a) Scratch: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can act as nucleation sites.[12] b) Seed Crystals: Add a tiny crystal of the crude or pure this compound to the solution to initiate growth.[11] 3. Cool Further: Ensure the flask has cooled to room temperature, then place it in an ice-water bath for further cooling.[11] |
| Compound "Oils Out" | 1. The melting point of the compound is lower than the temperature of the solution. 2. High concentration of impurities is depressing the melting point. | 1. Reheat and Add More Solvent: Return the flask to the heat source, add more of the primary solvent to keep the compound dissolved at a lower temperature, and then allow it to cool more slowly.[10] 2. Use Decolorizing Carbon: If impurities are suspected (especially if the solution is colored), reheat the solution, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration before cooling.[10] |
| Crystals Form Too Quickly | 1. The solution was cooled too rapidly. 2. The solution is too concentrated. | 1. Reheat and Cool Slowly: Reheat the solution until the solid redissolves completely. Insulate the flask (e.g., by covering it with a beaker) to slow the rate of cooling.[12] 2. Add More Solvent: Add a small amount of additional hot solvent (1-2 mL) to the redissolved solution. This will ensure the solution is not overly saturated, allowing for slower, more controlled crystal growth upon cooling.[9] |
| Low Yield of Recovered Crystals | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Excessive washing of the collected crystals. | 1. Concentrate the Mother Liquor: If the filtrate has not been discarded, evaporate some of the solvent and cool the remaining solution to recover a second crop of crystals.[9] 2. Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask and use a slight excess of hot solvent to ensure the compound stays in solution. The excess can be boiled off later.[13] 3. Wash with Ice-Cold Solvent: Wash the filtered crystals with a minimal amount of ice-cold solvent to minimize redissolving the product.[2] |
| Product is Impure (Off-color, broad melting point) | 1. Rapid crystallization trapped impurities. 2. Colored impurities are present. 3. Incomplete removal of the mother liquor. | 1. Ensure Slow Cooling: Follow the recommendations for "Crystals Form Too Quickly." A slow cooling process is critical for purity.[7] 2. Use Activated Charcoal: If the solution is colored, use activated charcoal to adsorb colored impurities. Note that using too much charcoal can reduce yield by adsorbing the product.[10] 3. Efficient Filtration and Washing: Use vacuum filtration to effectively remove the mother liquor. Wash the crystals with a small amount of ice-cold, fresh solvent.[2] |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂S | [14] |
| Molecular Weight | 244.31 g/mol | [14] |
| Appearance | White or colorless crystalline solid | Inferred from[6] |
Solubility Profile (Based on Benzoic Acid as a proxy)
| Solvent | Solubility at Room Temp. (25 °C) | Solubility at High Temp. (100 °C) |
| Water | 3.44 g/L | 56.31 g/L |
| Ethanol | Soluble | Highly Soluble |
| Ethyl Ether | Soluble | Highly Soluble |
| Benzene | Soluble | Highly Soluble |
| Acetone | Soluble | Highly Soluble |
| Data sourced from Wikipedia and PubChem entries for Benzoic Acid.[1][6] |
Experimental Protocols
General Protocol for Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions while heating (e.g., on a hot plate) and stirring until the solid is completely dissolved.[13]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Gravity Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[15]
-
Crystallization: Cover the flask with a watch glass or inverted beaker and allow the filtrate to cool slowly and undisturbed to room temperature.[12] Slow cooling is crucial for forming pure crystals.[7]
-
Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[15]
-
Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to dry completely.[16]
Mandatory Visualization
Caption: General workflow for the recrystallization of a solid organic compound.
Caption: Troubleshooting logic for common crystallization problems.
References
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. This compound | C14H12O2S | CID 309763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling up the Synthesis of 4-(Benzylsulfanyl)benzoic acid
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(Benzylsulfanyl)benzoic acid. Below are frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and scalable method is the S-alkylation of 4-mercaptobenzoic acid with a benzyl halide (e.g., benzyl chloride or benzyl bromide). This reaction is a thioether analogue of the Williamson ether synthesis and proceeds via an S_N2 mechanism.[1][2][3] It involves the deprotonation of the thiol group on 4-mercaptobenzoic acid to form a thiophenoxide, which then acts as a nucleophile to attack the benzyl halide.
Q2: Which base is most effective for the deprotonation of 4-mercaptobenzoic acid? A2: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to ensure complete deprotonation of both the thiol and carboxylic acid groups.[4] Potassium carbonate (K₂CO₃) can also be used, often in a polar aprotic solvent like DMF. The choice of base can depend on the solvent and desired reaction conditions.
Q3: What solvents are recommended for this synthesis? A3: Polar solvents are typically used to dissolve the reactants. Alcohols like ethanol or methanol are common choices. For scalability and to avoid potential side reactions with the solvent, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are also highly effective, particularly when using carbonate bases.[1]
Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] By spotting the reaction mixture alongside the starting materials, one can observe the consumption of the reactants and the formation of the product.
Q5: What are the primary safety concerns when running this reaction at scale? A5: Key safety considerations include:
-
Benzyl Halides: Benzyl chloride and benzyl bromide are lachrymators and potential mutagens. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]
-
Exothermic Reaction: The S-alkylation can be exothermic. When scaling up, it is crucial to have proper temperature control and a plan for heat management to prevent a runaway reaction.[4]
-
Caustic Bases: Concentrated solutions of NaOH and KOH are corrosive and should be handled with care.
Troubleshooting Guide
Problem: Low or No Product Yield
| Question | Potential Cause | Recommended Solution |
| Did you ensure anhydrous conditions? | Water in the reaction mixture will consume the base, preventing the complete deprotonation of the 4-mercaptobenzoic acid. | Thoroughly dry all glassware before use. Use anhydrous solvents. Store hygroscopic bases in a desiccator.[4] |
| Was the base strong enough and added in the correct stoichiometric amount? | Incomplete deprotonation of the thiol leads to a lower concentration of the active nucleophile. | Use a strong base like NaOH or KOH. Ensure at least two equivalents of base are used to deprotonate both the thiol and carboxylic acid groups. |
| Is the starting thiol oxidized? | 4-mercaptobenzoic acid can oxidize in the presence of air to form 4,4'-dithiodibenzoic acid (a disulfide), which is unreactive. | Use fresh 4-mercaptobenzoic acid. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Is the reaction temperature optimal? | If the temperature is too low, the reaction rate will be very slow. If too high, it could promote side reactions or degradation. | For reactions in ethanol/water, reflux is common. Optimize the temperature based on the solvent system. Monitor progress with TLC to determine the optimal reaction time and temperature.[4] |
Problem: Product is Impure After Work-up
| Question | Potential Cause | Recommended Solution |
| Is unreacted 4-mercaptobenzoic acid present? | Insufficient benzyl halide was used, or the reaction did not go to completion. | During the work-up, after acidification and extraction into an organic solvent, perform a wash with a dilute aqueous base like sodium bicarbonate (NaHCO₃) solution. This will convert the acidic starting material into its salt, pulling it into the aqueous layer.[5][6] |
| Is the disulfide byproduct present? | Oxidation of the starting material occurred before or during the reaction. | Purify the crude product via recrystallization.[4][7] Running the reaction under an inert atmosphere can prevent the formation of this impurity. |
| Is the final product difficult to crystallize? | The crude product may contain various impurities that inhibit crystal formation. | If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary.[4] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions for crystallization. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol describes a typical lab-scale synthesis using sodium hydroxide in an ethanol/water solvent system.
Materials:
-
4-mercaptobenzoic acid
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolution & Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-mercaptobenzoic acid (1.0 eq) in a 1:1 mixture of ethanol and water. Add sodium hydroxide (2.2 eq) and stir the mixture until all solids have dissolved.
-
Addition of Alkylating Agent: Slowly add benzyl chloride (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. Monitor the reaction's progress using TLC.
-
Work-up & Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the mixture with concentrated HCl until the pH is ~2. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. Dry the final product under vacuum.[4]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis. Note that results may vary based on the specific experimental setup and scale.
| Parameter | Condition A | Condition B | Condition C |
| Scale | 10 g | 100 g | 1 kg |
| Reactant 1 | 4-mercaptobenzoic acid | 4-mercaptobenzoic acid | 4-mercaptobenzoic acid |
| Reactant 2 | Benzyl chloride | Benzyl bromide | Benzyl chloride |
| Base | NaOH (2.2 eq) | KOH (2.2 eq) | K₂CO₃ (2.5 eq) |
| Solvent | Ethanol/Water (1:1) | Ethanol | DMF |
| Temperature | Reflux (~85°C) | Reflux (~78°C) | 80°C |
| Reaction Time | 3-4 hours | 2-3 hours | 4-6 hours |
| Typical Yield | 85-92% | 90-95% | 88-94% |
| Purity (Post-Recrystallization) | >99% | >99% | >99% |
Visualized Workflows and Pathways
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low product yield.
Caption: Desired S_N2 reaction pathway and a common oxidative side reaction.
References
- 1. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 7. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
Technical Support Center: Strategies for Preventing Thioether Oxidation in 4-(Benzylsulfanyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of preventing the oxidation of the thioether moiety in 4-(Benzylsulfanyl)benzoic acid during synthetic modifications of the carboxylic acid group.
Troubleshooting Guide
Issue 1: Observation of Sulfoxide or Sulfone Impurities After Reaction
If you are observing the formation of 4-(benzylsulfinyl)benzoic acid or 4-(benzylsulfonyl)benzoic acid as impurities in your reaction mixture, it indicates that the thioether has been oxidized. The following troubleshooting steps can help you mitigate this unwanted side reaction.
Diagram of Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing thioether oxidation.
Detailed Steps:
-
Work Under an Inert Atmosphere: The primary cause of thioether oxidation is often exposure to atmospheric oxygen.[1] To prevent this, conduct your reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.
-
Use Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Before use, degas all solvents by sparging with nitrogen or argon for at least 30 minutes.
-
Check Reagents for Peroxides: Ethers and other solvents can form explosive peroxides over time, which are potent oxidizing agents.[1] Always use freshly distilled or commercially available peroxide-free solvents. You can test for the presence of peroxides using commercially available test strips.
-
Add Antioxidants: If working under strictly anaerobic conditions is not feasible, consider adding a radical scavenger like butylated hydroxytoluene (BHT) to your reaction mixture. These compounds can inhibit radical-mediated oxidation processes.
-
Lower the Reaction Temperature: Oxidation reactions are often accelerated at higher temperatures. If your desired reaction can proceed at a lower temperature, this can significantly reduce the rate of thioether oxidation.
-
Protect the Thioether as a Sulfoxide: A robust strategy is to intentionally and controllably oxidize the thioether to the corresponding sulfoxide. The sulfoxide is generally stable to many reaction conditions used for modifying the carboxylic acid. After the desired transformation, the sulfoxide can be selectively reduced back to the thioether.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of thioether oxidation in this compound?
A1: The most common causes of thioether oxidation are:
-
Exposure to atmospheric oxygen: The sulfur atom in the thioether is susceptible to oxidation by molecular oxygen, especially at elevated temperatures or in the presence of light or metal catalysts.[1]
-
Presence of oxidizing reagents or impurities: Trace amounts of peroxides in solvents (e.g., THF, diethyl ether) or other oxidizing impurities can lead to the formation of sulfoxides and sulfones.[1]
-
Harsh reaction conditions: High reaction temperatures and prolonged reaction times can increase the likelihood of oxidation.
Q2: I need to perform an amide coupling with this compound. How can I prevent oxidation of the thioether?
A2: To prevent thioether oxidation during amide coupling, you should:
-
Work under an inert atmosphere (N₂ or Ar).
-
Use degassed, anhydrous solvents (e.g., DMF, DCM).
-
Choose your coupling reagents carefully. Standard coupling reagents like HATU, HBTU, or EDC/HOBt are generally compatible. Avoid coupling reagents that are known to be strong oxidants.
-
Perform the reaction at room temperature or below if possible.
Q3: Can I protect the thioether group before carrying out reactions on the carboxylic acid?
A3: Yes, protecting the thioether is a viable strategy. A common approach is to oxidize the thioether to a sulfoxide. The sulfoxide group is significantly more resistant to further oxidation under many conditions. After you have performed the desired reaction on the carboxylic acid, the sulfoxide can be reduced back to the thioether using a variety of reducing agents.
Diagram of Thioether Protection as Sulfoxide
Caption: Workflow for protecting the thioether as a sulfoxide.
Q4: What are some common reagents for the controlled oxidation of the thioether to a sulfoxide?
A4: Several reagents can be used for the selective oxidation of thioethers to sulfoxides. The choice of reagent will depend on the other functional groups present in your molecule. Some common options include:
-
Hydrogen peroxide (H₂O₂): Often used in a 1:1 molar ratio with the thioether. The reaction is typically carried out in a solvent like acetic acid or methanol.
-
meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for this transformation. Using one equivalent of m-CPBA generally yields the sulfoxide.
-
Sodium periodate (NaIO₄): A mild and selective oxidizing agent.
Q5: What reagents can be used to reduce the sulfoxide back to the thioether?
A5: There are several methods for the reduction of sulfoxides to thioethers. The choice of method should be compatible with the other functional groups in your molecule (e.g., an amide or ester bond). Some common reducing agents include:
-
Triphenylphosphine/Iodine (PPh₃/I₂)
-
Oxalyl chloride/Sodium iodide ((COCl)₂/NaI)
-
Trifluoroacetic anhydride/Sodium iodide (TFAA/NaI)
Data Presentation
The following table summarizes various strategies for preventing or reversing thioether oxidation, along with typical reaction conditions and expected outcomes.
| Strategy | Reagents/Conditions | Typical Yield | Notes |
| Inert Atmosphere | Nitrogen or Argon blanket | High (prevents oxidation) | Essential for all reactions involving sensitive thioethers. |
| Degassed Solvents | Sparging with N₂ or Ar | High (prevents oxidation) | Removes dissolved oxygen from the reaction medium. |
| Controlled Oxidation to Sulfoxide | 1 eq. H₂O₂ in Acetic Acid | >90% | A common method for protecting the thioether. |
| Controlled Oxidation to Sulfoxide | 1 eq. m-CPBA in DCM | >95% | Highly efficient and selective for sulfoxide formation. |
| Reduction of Sulfoxide | PPh₃, I₂ in CH₃CN | >90% | A mild method for deprotection. |
| Reduction of Sulfoxide | (COCl)₂, NaI in Acetone | >85% | Effective for a variety of sulfoxides. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound under Inert Conditions
Diagram of Amide Coupling Workflow
Caption: Experimental workflow for amide coupling.
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.), the desired amine (1.1 equiv.), and a suitable coupling reagent such as HATU (1.1 equiv.).
-
Dissolve the solids in anhydrous, degassed DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protection of the Thioether as a Sulfoxide
Procedure:
-
Dissolve this compound (1.0 equiv.) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of 30% hydrogen peroxide (H₂O₂) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-(benzylsulfinyl)benzoic acid.
Protocol 3: Deprotection of the Sulfoxide to the Thioether
Procedure:
-
Dissolve the sulfoxide derivative (1.0 equiv.) in anhydrous acetonitrile.
-
Add triphenylphosphine (1.5 equiv.) and iodine (1.5 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
References
Technical Support Center: Chiral Separation of 4-(Benzylsulfanyl)benzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 4-(benzylsulfanyl)benzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?
A1: For acidic compounds like this compound, several types of CSPs are recommended. Anion-exchange CSPs, such as CHIRALPAK QN-AX and QD-AX, are specifically designed for acidic analytes and often provide excellent enantioselectivity.[1][2][3] Polysaccharide-based CSPs, particularly those with amylose or cellulose backbones like CHIRALPAK AD and CHIRALCEL OD, are also widely successful for separating acidic compounds, including NSAIDs with similar arylcarboxylic acid structures.[4]
Q2: What is the role of acidic additives in the mobile phase, and which ones should I use?
A2: Acidic additives are crucial when separating acidic compounds in reversed-phase or polar organic modes. They work by suppressing the ionization of the analyte's carboxylic acid group, which helps to reduce peak tailing and improve interaction with the CSP. Commonly used acidic additives include trifluoroacetic acid (TFA), formic acid, and acetic acid, typically at a concentration of 0.1% (v/v).[5]
Q3: Can I use normal-phase chromatography for this separation?
A3: Yes, normal-phase chromatography (e.g., using a mobile phase of hexane and an alcohol like isopropanol or ethanol) is a viable option, particularly with polysaccharide-based CSPs.[4] In some cases, it can offer different selectivity compared to reversed-phase methods. Additives may also be necessary in normal-phase mode to achieve good peak shape and resolution.
Q4: My enantiomers are not separating at all. What should be my first step?
A4: If you observe no separation (a single peak), the first step is to ensure you are using an appropriate CSP and mobile phase system for acidic compounds. If you are, consider screening different CSPs as the interaction between the analyte and the chiral selector is highly specific.[6] Also, trying a different mobile phase mode (e.g., switching from reversed-phase to normal-phase) can introduce the necessary selectivity for separation.
Q5: What is the "additive memory effect" and how can I avoid it?
A5: The additive memory effect occurs when additives from previous analyses adsorb onto the stationary phase and influence subsequent separations, even after switching to a different mobile phase.[7] This can lead to inconsistent retention times and resolution. To avoid this, it is best practice to dedicate specific columns to methods using acidic or basic additives. If you must use the same column, a thorough flushing procedure with a strong, compatible solvent is necessary when changing methods.[7]
Troubleshooting Guides
Issue 1: Poor Resolution of Enantiomers
If you are observing partial co-elution or very low resolution between the enantiomers of your this compound derivative, follow this troubleshooting guide.
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for poor enantiomeric resolution.
Detailed Steps:
-
Evaluate Peak Shape: First, assess the symmetry of your peaks. If you observe significant tailing or fronting, this can contribute to poor resolution. Proceed to the "Issue 2: Poor Peak Shape" guide first.
-
Optimize Mobile Phase:
-
Modifier Percentage: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.
-
Modifier Type: If adjusting the percentage is not effective, try switching to a different organic modifier (e.g., from acetonitrile to methanol or vice-versa).
-
Additive Concentration: For acidic compounds, the concentration of the acidic additive (e.g., formic acid) can impact selectivity. Try varying the concentration between 0.05% and 0.2%.
-
-
Optimize Flow Rate and Temperature:
-
Flow Rate: Chiral separations are often sensitive to flow rate. Reducing the flow rate can increase the interaction time with the CSP and improve resolution.
-
Temperature: Lowering the column temperature often enhances the enantioselectivity of the CSP.
-
-
Screen Different CSPs: If the above steps do not lead to sufficient resolution, the chosen CSP may not be suitable for your specific derivative. It is advisable to screen a range of CSPs, including both polysaccharide and anion-exchange types.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can mask resolution and affect the accuracy of quantification.
Possible Causes and Solutions:
-
Cause: Secondary interactions between the acidic analyte and the stationary phase.
-
Solution: Ensure an appropriate acidic additive (formic acid, acetic acid) is present in the mobile phase at a sufficient concentration (typically 0.1%) to suppress the ionization of the carboxylic acid.[8]
-
-
Cause: Sample overload.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
-
Cause: Incompatibility between the sample solvent and the mobile phase.
-
Solution: Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
-
Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.
-
Experimental Protocols
General Workflow for Chiral Method Development
Caption: General workflow for chiral method development.
Protocol 1: Anion-Exchange Chromatography (Recommended Starting Point)
-
Mobile Phase:
-
Polar Organic Mode: Methanol / Acetic Acid / Triethylamine (e.g., 100 / 0.3 / 0.15 v/v/v). The ratio of acid to base can be adjusted to optimize retention and selectivity.
-
Reversed-Phase Mode: Acetonitrile / Water with 20 mM Ammonium Formate, pH adjusted to ~6.0.
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
Protocol 2: Polysaccharide-Based CSP in Reversed-Phase Mode
-
Column: Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile / Water / Formic Acid (e.g., 60 / 40 / 0.1 v/v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 30 °C
-
Detection: UV at a suitable wavelength.
Protocol 3: Polysaccharide-Based CSP in Normal-Phase Mode
-
Column: Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm)[9]
-
Mobile Phase: n-Hexane / 2-Propanol / Acetic Acid (e.g., 80 / 20 / 0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength.
Data Presentation
The following tables present example chromatographic data for the chiral separation of NSAIDs, which are structurally analogous to this compound. This data should be used as a guide for expected performance and as a starting point for method development.
Table 1: Example Data on Polysaccharide-Based CSPs (Normal Phase)
| Compound | Column | Mobile Phase (Hexane/IPA/TFA) | k'1 | α | Rs |
| Ibuprofen | Chiralpak AD | 90/10/0.1 | 2.5 | 1.15 | 2.1 |
| Ketoprofen | Chiralcel OD | 80/20/0.1 | 3.1 | 1.25 | 3.5 |
| Flurbiprofen | Chiralpak AD | 95/5/0.1 | 4.2 | 1.30 | 4.0 |
k'1: Retention factor of the first eluting enantiomer; α: Selectivity factor; Rs: Resolution factor. Data is illustrative and based on typical performance for this class of compounds.
Table 2: Example Data on Anion-Exchange CSPs (Polar Organic Mode)
| Compound | Column | Mobile Phase (MeOH/AcOH/NH₄OAc) | k'1 | α | Rs |
| N-Boc-Alanine | Chiralpak QN-AX | Varies | 1.8 | 1.50 | 4.5 |
| N-Cbz-Phenylalanine | Chiralpak QN-AX | Varies | 2.9 | 1.35 | 5.0 |
| Mandelic Acid | Chiralpak QD-AX | Varies | 1.5 | 2.10 | 8.2 |
k'1: Retention factor of the first eluting enantiomer; α: Selectivity factor; Rs: Resolution factor. Data is illustrative and based on typical performance for acidic compounds on these columns.[10]
References
- 1. chiraltech.com [chiraltech.com]
- 2. thelabstore.co.uk [thelabstore.co.uk]
- 3. chiraltech.com [chiraltech.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. benchchem.com [benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. hplc.eu [hplc.eu]
Validation & Comparative
4-(Benzylsulfanyl)benzoic Acid in the Landscape of Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carbonic Anhydrase and its Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes play a crucial role in a variety of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[1] Dysregulation of CA activity is implicated in several pathologies such as glaucoma, epilepsy, edema, and some cancers, making them a significant therapeutic target.[1]
The most well-established class of CA inhibitors is the sulfonamides, with acetazolamide being a prototypical example.[2] However, the quest for more selective inhibitors with potentially fewer side effects has led to the exploration of other chemical scaffolds, including non-sulfonamide compounds like benzoic acid derivatives.[3][4]
Comparative Analysis of Inhibitory Activity
As direct inhibitory data (IC50 or Kᵢ values) for 4-(Benzylsulfanyl)benzoic acid against carbonic anhydrase isoforms is not presently published, this section will focus on the inhibitory potential of the broader class of benzoic acid derivatives against various human carbonic anhydrase (hCA) isoforms. This will be compared with the well-characterized inhibitory profiles of standard sulfonamide drugs.
It is important to note that while some benzoic acid analogues have shown inhibitory activity, they are generally weaker inhibitors compared to the classical sulfonamide-based drugs.[4]
Table 1: Comparative Inhibitory Activity of Selected Carbonic Anhydrase Inhibitors
| Compound Class | Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Sulfonamide | Acetazolamide | 250 | 12 | 74 | 25 | 5.7 |
| Sulfonamide | Dorzolamide | 3000 | 3.5 | 54 | 2.5 | 4.5 |
| Sulfonamide | Brinzolamide | 3100 | 3.1 | 42 | 4.1 | 5.2 |
| Benzoic Acid Derivative | 4-Carboxy-benzenesulfonamide | - | - | Low µM | - | - |
| Benzoic Acid Derivative | 4-Chloro-3-sulfamoyl-benzoic acid derivatives | - | Low nM | Low nM | - | - |
| Benzoic Acid Derivative | 4-(3-(4-chlorobenzoyl)thioureido)benzoic acid | 56.2 | 128.4 | - | 7.8 | 18.6 |
| Benzoic Acid Derivative | 4-(3-(4-methylbenzoyl)thioureido)benzoic acid | 69.8 | 145.2 | - | 9.2 | 21.4 |
Note: Data for sulfonamides are representative values from various sources. Data for benzoic acid derivatives are from specific studies and may not be directly comparable due to different experimental conditions. The lack of comprehensive data for all isoforms highlights an area for future research.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. A commonly employed method is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay
This assay measures the enzyme-catalyzed rate of CO₂ hydration. The fundamental principle is that the hydration of CO₂ produces protons, leading to a decrease in the pH of a buffered solution. This change in pH is monitored over time using a pH indicator dye.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Inhibitor stock solutions (typically dissolved in DMSO)
-
Buffer solution (e.g., Tris-HCl, HEPES)
-
pH indicator solution (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution within the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored at a specific wavelength over a short time frame (typically seconds).
-
Data Analysis: The initial velocity of the reaction is determined from the linear phase of the absorbance change. These velocities are then plotted against the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can then be determined using the Cheng-Prusoff equation.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: The catalytic cycle of carbonic anhydrase.
Caption: A generalized workflow for determining inhibitor Kᵢ values.
Conclusion
While this compound belongs to a class of compounds that has demonstrated inhibitory activity against carbonic anhydrases, there is a clear need for direct experimental validation of its efficacy and selectivity. The existing data on other benzoic acid derivatives suggest that they are generally less potent than the clinically used sulfonamide inhibitors. However, their different chemical scaffold may offer advantages in terms of isoform selectivity and reduced side effects, warranting further investigation. Future studies should focus on synthesizing and evaluating this compound and its analogues against a panel of physiologically relevant carbonic anhydrase isoforms to fully elucidate their therapeutic potential.
References
- 1. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the antimicrobial efficacy of 4-(Benzylsulfanyl)benzoic acid derivatives
Comparative Analysis of the Antimicrobial Efficacy of Benzoic Acid Derivatives
Disclaimer: Extensive literature searches did not yield specific studies on the antimicrobial efficacy of 4-(Benzylsulfanyl)benzoic acid derivatives. This guide, therefore, provides a comparative analysis of structurally related benzoic acid derivatives for which antimicrobial data is available, offering insights into the broader potential of this chemical class. The following sections detail the antimicrobial performance of three distinct classes of benzoic acid derivatives: 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives, 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives, and 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives.
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives
This class of compounds has been investigated for its antimicrobial properties, with some derivatives showing moderate activity, particularly against Gram-positive bacteria.
Data Presentation
| Compound | Target Microorganism | MIC (µg/mL) | MBEC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Compound 3 | Enterococcus faecium E5 | >500 | >500 | 15 | [1] |
| Compound 4 | Staphylococcus aureus ATCC 6538 | 125 | 250 | 8 | [1] |
| Bacillus subtilis ATCC 6683 | 125 | 250 | 9 | [1] | |
| Enterococcus faecium E5 | >500 | >500 | 10 | [1] | |
| Compound 5b | Staphylococcus aureus ATCC 6538 | >500 | >500 | 9 | [1] |
| Compound 6a | Candida albicans 393 | >500 | >500 | 8 | [1] |
MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.
Experimental Protocols
Antimicrobial Activity Assessment (Microdilution Method): The antimicrobial activity of the synthesized compounds was evaluated using the microdilution method in 96-well microtiter plates.[1] Bacterial and fungal suspensions were prepared in a saline solution to a density of 0.5 McFarland standard. The compounds were dissolved in dimethyl sulfoxide (DMSO) and then diluted in Mueller-Hinton broth for bacteria or RPMI 1640 medium for fungi to obtain final concentrations ranging from 500 to 7.8 µg/mL. Each well was inoculated with the microbial suspension, and the plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC was determined as the lowest concentration of the compound that inhibited visible microbial growth.[1]
Zone of Inhibition Assay (Disk Diffusion Method): The qualitative antimicrobial activity was assessed by the disk diffusion method. Sterile filter paper disks (6 mm) were impregnated with 10 µL of a 1 mg/mL solution of each compound in DMSO. The disks were placed on the surface of agar plates previously inoculated with the test microorganisms. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the inhibition zone around each disk was measured in millimeters.[1]
Mandatory Visualization
Caption: Workflow for antimicrobial susceptibility testing of sulfonyl derivatives.
4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid Derivatives
This series of pyrazole-based benzoic acid derivatives has demonstrated significant antimicrobial activity, particularly against Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA).
Data Presentation
| Compound | Target Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Compound 3 | MRSA | 16 | Not Reported | [2] |
| Compound 5 | MRSA | 16 | Not Reported | [2] |
| Compound 20 | A. baumannii | 8 | 32 (at 0.01M) | [2] |
| Compound 21 | A. baumannii | 4 | 54 | [2] |
| Compound 22 | A. baumannii | 8 | Not Reported | [2] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: The MIC values were determined using the broth microdilution method in 96-well plates. The compounds were serially diluted in Mueller-Hinton broth. Bacterial cultures were grown to the mid-log phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Chloramphenicol was used as a positive control.[2]
Disk Diffusion Assay: For the zone of inhibition assay, bacterial cultures were spread evenly onto the surface of Mueller-Hinton agar plates. Sterile filter paper disks were impregnated with a solution of the test compound and placed on the agar surface. The plates were incubated at 37°C for 24 hours. The diameter of the clear zone of growth inhibition around the disk was measured.[2]
Mandatory Visualization
Caption: Synthesis and evaluation pipeline for pyrazole derivatives.
4-oxoquinazolin-3(4H)-yl)benzoic Acid Derivatives
Derivatives of 4-oxoquinazolin-3(4H)-yl)benzoic acid have emerged as potent antibacterial agents, especially against multidrug-resistant Staphylococcus aureus.
Data Presentation
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 4a | S. aureus | 0.25-0.5 | [3] |
| Compound 4b | S. aureus | 0.25-0.5 | [3] |
| Compound 6'a | S. aureus | 0.25-0.5 | [3] |
| Compound 6'b | S. aureus | 0.25-0.5 | [3] |
| Compound 6'h | S. aureus | 0.25-0.5 | [3] |
| Compound 6'i | S. aureus | 0.25-0.5 | [3] |
| Compound 6'j | S. aureus | 0.25-0.5 | [3] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: The in vitro antibacterial activity was determined by the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were dissolved in DMSO and serially diluted in Mueller-Hinton broth in 96-well microtiter plates. The bacterial inoculum was prepared to a final concentration of 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 16-20 hours. The MIC was recorded as the lowest concentration of the compound that showed no visible growth.[4]
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 4-(Benzylsulfanyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the structure-activity relationships (SAR) of 4-(benzylsulfanyl)benzoic acid analogs. In the absence of extensive direct research on this specific class of compounds, this document draws upon established SAR principles from closely related benzoic acid derivatives to provide insights for the rational design of novel therapeutic agents. The information presented herein is intended to guide researchers in predicting the biological activities of these analogs and in designing new compounds with enhanced potency and selectivity.
The this compound scaffold incorporates a benzoic acid moiety, a versatile pharmacophore known for its presence in a wide range of biologically active compounds. The benzylsulfanyl group introduces a flexible linker and an additional aromatic ring, offering multiple points for modification to modulate the compound's physicochemical properties and its interactions with biological targets.
Key Structural Components and Their Influence on Activity
The biological activity of this compound analogs can be systematically explored by modifying three key structural components: the benzoic acid ring , the benzyl ring , and the thioether linker .
1. The Benzoic Acid Moiety:
The carboxylic acid group is a critical feature, often involved in crucial interactions with biological targets, such as forming hydrogen bonds or salt bridges with amino acid residues in an enzyme's active site or a receptor's binding pocket.[1] Its acidity and position on the phenyl ring are key determinants of activity.
-
Acidity: The pKa of the carboxylic acid can influence its ionization state at physiological pH, which in turn affects its ability to interact with targets and its membrane permeability. Electron-withdrawing groups on the benzoic acid ring will increase acidity, while electron-donating groups will decrease it.
-
Position: The para-position of the benzylsulfanyl group relative to the carboxylic acid is a common starting point. Isomeric variations (ortho- and meta-) can significantly alter the molecule's conformation and how it presents its binding motifs to a target.
-
Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid, to modulate potency, selectivity, and pharmacokinetic properties.
2. The Benzyl Moiety:
Substituents on the benzyl ring can profoundly impact the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its binding affinity and selectivity.
-
Lipophilicity: Introducing lipophilic substituents, such as alkyl or halo groups, can enhance binding to hydrophobic pockets in a target protein. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density of the benzyl ring, which may be important for π-π stacking or cation-π interactions with the target.
-
Steric Hindrance: The size and position of substituents can introduce steric hindrance that may either promote or hinder binding to the target. Ortho-substituents, for example, can force a conformational change in the molecule that might be favorable for binding.
3. The Thioether Linker:
The sulfur atom in the thioether linker is a key feature, providing flexibility and the potential for specific interactions.
-
Flexibility: The thioether linker allows the benzoic acid and benzyl moieties to adopt various spatial orientations, which can be advantageous for fitting into a binding site.
-
Oxidation State: The sulfur atom can be oxidized to a sulfoxide or a sulfone. This modification significantly alters the linker's polarity, hydrogen bonding capacity, and geometry, which can have a dramatic effect on biological activity. For instance, in some related scaffolds, the sulfone group has been shown to be crucial for activity.[2]
-
Linker Homologation: Increasing the length of the linker by inserting additional methylene groups can be explored to optimize the distance between the two aromatic rings for optimal target engagement.
Comparative Data of Related Benzoic Acid Analogs
While specific quantitative data for this compound analogs is limited in publicly available literature, the following table summarizes SAR data from related classes of benzoic acid derivatives to illustrate the impact of structural modifications on biological activity.
| Scaffold | Target/Activity | Analog | Modification | IC50/EC50 (µM) | Key Finding |
| 4-(Thiazol-5-yl)benzoic acid | Protein Kinase CK2 Inhibition[3] | Lead Compound | - | 0.014-0.017 | Potent starting point. |
| Analog 1 | Introduction of a 2-methoxy-benzyloxy group at the 3-position of the benzoic acid | 0.014-0.016 | Maintained potency and increased antiproliferative activity. | ||
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | Antimicrobial (S. aureus)[2] | N-acyl-α-amino acid derivative | - | 125 | Moderate activity. |
| 1,3-oxazol-5(4H)-one derivative | Cyclization of the N-acyl-α-amino acid | 125 | Activity retained after cyclization. | ||
| Diphenylamine-based retinoids | Retinoid X Receptor (RXR) Agonism/Antagonism[4] | Agonist | Cinnamic acid derivative of the benzoic acid part | Agonist activity | Increased flexibility of the carboxylic acid-containing substituent led to agonism. |
| Antagonist | Methyl group at the meta position to the carboxyl group | Antagonist activity | A small modification at the meta position switched the activity from agonistic to antagonistic. |
Experimental Protocols
The evaluation of the SAR of novel this compound analogs would typically involve the following experimental workflow:
1. Chemical Synthesis:
Analogs are synthesized using standard organic chemistry techniques. A common route would involve the reaction of a substituted benzyl halide with 4-mercaptobenzoic acid under basic conditions. Modifications to the benzoic acid and benzyl rings would be introduced using appropriately substituted starting materials. The thioether can be oxidized using agents like m-CPBA or hydrogen peroxide.
2. In Vitro Biological Assays:
The synthesized compounds are first screened in vitro to determine their biological activity. The specific assay will depend on the therapeutic target of interest. For example:
-
Enzyme Inhibition Assays: If the target is an enzyme, its activity is measured in the presence of varying concentrations of the test compounds to determine the IC50 value.
-
Receptor Binding Assays: For receptor targets, radioligand binding assays can be used to measure the affinity of the compounds for the receptor (Ki).
-
Cell-Based Assays: The effect of the compounds on cellular processes, such as cell proliferation, apoptosis, or signaling pathways, is assessed. This provides information on the compound's cellular potency (EC50) and potential cytotoxicity.
3. In Vivo Efficacy Studies:
Promising compounds from in vitro assays are then tested in animal models of disease to evaluate their in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity.
Visualizing Structure-Activity Relationships and Experimental Workflows
General SAR Principles for this compound Analogs
Caption: Key areas for structural modification on the this compound scaffold and their predicted impact on biological properties.
Typical Experimental Workflow for an SAR Study
Caption: A generalized workflow for a structure-activity relationship (SAR)-guided drug discovery program.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4-(Benzylsulfanyl)benzoic Acid: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the potential mechanisms of action of 4-(Benzylsulfanyl)benzoic acid. Based on its structural features, two primary hypothesized mechanisms will be explored: inhibition of bacterial RNA polymerase (RNAP) and modulation of the Receptor-Interacting Protein Kinase 1 (RIPK1) signaling pathway. This guide presents a comparative analysis with established compounds for each proposed mechanism, supported by detailed experimental protocols and data presentation formats.
Hypothesized Mechanism 1: Inhibition of Bacterial RNA Polymerase
The structural similarity of this compound to known benzyl and benzoyl benzoic acid derivatives suggests it may act as an inhibitor of bacterial RNA polymerase.[1][2] This class of compounds is known to disrupt the crucial interaction between the RNAP core enzyme and the sigma (σ) factor, which is essential for the initiation of transcription in bacteria.[2]
Comparative Compounds:
-
5e (a potent benzyl benzoic acid derivative): A compound from a study demonstrating effective inhibition of the RNAP-σ factor interaction.[2]
-
Rifampicin: A well-characterized clinical antibiotic that targets the β-subunit of bacterial RNAP.
Data Presentation: Comparative Antibacterial Activity and RNAP Inhibition
| Compound | Target | MIC (μg/mL) vs. S. aureus | IC50 (μM) for RNAP Inhibition | Cytotoxicity (CC50 in μM) vs. HepG2 cells |
| This compound | Hypothesized: RNAP | Data to be determined | Data to be determined | Data to be determined |
| Compound 5e | RNAP-σ interaction | 1 | Data to be determined | > 50[2] |
| Rifampicin | RNAP β-subunit | 0.004-0.016 | ~0.01 | > 100 |
Experimental Protocols:
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the minimum concentration of the compound required to inhibit the visible growth of a bacterial strain (e.g., Staphylococcus aureus).
-
Methodology: A serial dilution of each compound is prepared in a 96-well plate with a suitable broth medium. A standardized inoculum of the bacterial strain is added to each well. The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
2. In Vitro RNAP Inhibition Assay:
-
Objective: To quantify the direct inhibitory effect of the compound on the enzymatic activity of bacterial RNA polymerase.
-
Methodology: A commercially available RNAP transcription assay kit can be used. The assay measures the incorporation of a labeled nucleotide (e.g., [α-³²P]UTP) into an RNA transcript from a DNA template. The reaction is initiated by adding purified RNAP holoenzyme to a mixture containing the DNA template, nucleotides (including the labeled one), and varying concentrations of the test compound. The reaction is stopped after a defined incubation period, and the amount of incorporated label is quantified to determine the IC50 value.
3. Cytotoxicity Assay:
-
Objective: To assess the toxicity of the compound against a human cell line (e.g., HepG2) to determine its selectivity for bacterial targets.
-
Methodology: Human cells are seeded in a 96-well plate and allowed to attach. The cells are then treated with serial dilutions of the test compound for 24-48 hours. Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity. The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.
Visualizations:
Caption: Hypothesized inhibition of bacterial transcription by this compound.
Caption: Experimental workflow for validating RNAP inhibitory activity.
Hypothesized Mechanism 2: Inhibition of RIPK1 and Necroptosis
The presence of the benzylsulfanyl-benzoic acid scaffold in known inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) suggests a potential role for this compound in modulating necroptosis.[1] Necroptosis is a form of programmed cell death involved in various inflammatory and neurodegenerative diseases.
Comparative Compound:
-
Necrostatin-1 (Nec-1): A well-characterized and widely used inhibitor of RIPK1 kinase activity.
Data Presentation: Comparative RIPK1 Inhibition and Anti-Necroptotic Activity
| Compound | Target | IC50 (μM) for RIPK1 Kinase Inhibition | EC50 (μM) for Inhibition of Necroptosis in HT-29 cells |
| This compound | Hypothesized: RIPK1 | Data to be determined | Data to be determined |
| Necrostatin-1 | RIPK1 | 0.24 | 0.49 |
Experimental Protocols:
1. In Vitro RIPK1 Kinase Assay:
-
Objective: To directly measure the inhibitory effect of the compound on the kinase activity of RIPK1.
-
Methodology: A luminescence-based kinase assay can be employed. This assay measures the amount of ATP remaining in the solution following a kinase reaction. Recombinant human RIPK1 enzyme is incubated with a substrate (e.g., myelin basic protein), ATP, and varying concentrations of the test compound. The luminescence signal is inversely proportional to the kinase activity. The IC50 value is determined from the dose-response curve.
2. Cell-Based Necroptosis Assay:
-
Objective: To assess the ability of the compound to protect cells from induced necroptosis.
-
Methodology: A human cell line susceptible to necroptosis (e.g., HT-29) is pre-treated with a pan-caspase inhibitor (to block apoptosis) and then stimulated with a necroptosis-inducing agent (e.g., a combination of TNF-α, a SMAC mimetic, and a caspase inhibitor). The cells are co-treated with various concentrations of the test compound. Cell viability is measured after 24 hours using a suitable assay (e.g., CellTiter-Glo). The EC50 value for the inhibition of necroptosis is then calculated.
Visualizations:
Caption: Hypothesized inhibition of the RIPK1-mediated necroptosis pathway.
Caption: Experimental workflow for validating RIPK1 inhibitory activity.
Conclusion
This guide outlines a systematic approach to validating the mechanism of action of this compound. By comparing its activity against established compounds in both biochemical and cell-based assays for two plausible targets, researchers can generate the necessary data to elucidate its primary mode of action. The provided experimental protocols and visualization tools offer a comprehensive framework for this investigation, paving the way for further development and optimization of this and related compounds.
References
Comparative Cross-Reactivity Profiling of 4-(Benzylsulfanyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative cross-reactivity profile for 4-(Benzylsulfanyl)benzoic acid, a compound of interest for its potential therapeutic applications. Due to the limited publicly available data on this compound, this guide focuses on its likely primary target based on its chemical scaffold and compares its theoretical profile with established compounds targeting the same pathway.
The benzylsulfanyl-benzoic acid scaffold is a known motif in inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. Therefore, it is hypothesized that this compound is a potential RIPK1 inhibitor. This guide will compare its expected cross-reactivity profile with two well-characterized RIPK1 inhibitors: GSK2982772 and Necrostatin-1 .
Executive Summary
-
This compound : Direct biological and cross-reactivity data are not extensively available in the public domain. Based on its core structure, it is projected to exhibit inhibitory activity against RIPK1. A comprehensive cross-reactivity screen is essential to determine its selectivity.
-
GSK2982772 : A highly potent and selective clinical-stage RIPK1 inhibitor. It has been profiled against extensive kinase panels and demonstrates a very clean off-target profile, making it a benchmark for selective RIPK1 inhibition.[1][2]
-
Necrostatin-1 : A widely used tool compound for studying necroptosis. While it is a potent RIPK1 inhibitor, it is known to have off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO).[3][4] A more selective analog, Necrostatin-1s, has been developed to address this issue.[3][4]
Comparative Selectivity Profiles
The following tables summarize the available selectivity and potency data for the comparator compounds. A comprehensive screening panel, such as the Eurofins SafetyScreen44 or a broad KINOMEscan, would be required to generate comparable data for this compound.
Table 1: Primary Target Potency
| Compound | Primary Target | IC50 (nM) | Assay Type |
| This compound | RIPK1 (putative) | Data not available | - |
| GSK2982772 | Human RIPK1 | 16 | Fluorescence Polarization |
| Necrostatin-1 | Human RIPK1 | ~180 - 490 | In vitro kinase assay / Cellular necroptosis assay |
Table 2: Kinase Selectivity Profile
Note: Comprehensive quantitative kinome scan data for GSK2982772 and Necrostatin-1 is not publicly available. The following is a qualitative summary.
| Compound | Kinase Panel Screened | Key Off-Targets (>50% inhibition at 1 µM) | Selectivity Notes |
| This compound | Data not available | Data not available | A kinome-wide scan is recommended to determine selectivity. |
| GSK2982772 | >456 kinases | None reported | Described as having "exquisite kinase specificity" and being "remarkably" specific.[1] |
| Necrostatin-1 | ~98 kinases | PAK1, PKAcα | Also inhibits Indoleamine 2,3-dioxygenase (IDO), which is not a kinase. |
| Necrostatin-1s (analog) | 485 kinases | None reported | Developed as a more selective alternative to Necrostatin-1, lacking the IDO inhibitory activity.[3] |
Table 3: Select Off-Target Activity at Other Target Classes (e.g., GPCRs, Ion Channels)
Note: Data derived from broad off-target screening panels (e.g., Eurofins SafetyScreen) is not publicly available for these specific compounds. A standard panel, like the SafetyScreen44, would typically be used to assess liabilities.
| Compound | Target Panel | Significant Off-Targets |
| This compound | Data not available | Data not available |
| GSK2982772 | Not specified | No significant liabilities reported. |
| Necrostatin-1 | Not specified | Indoleamine 2,3-dioxygenase (IDO). |
Signaling Pathway and Experimental Workflows
RIPK1-Mediated Necroptosis Pathway
The diagram below illustrates the central role of RIPK1 in the necroptosis signaling cascade, which is initiated by stimuli such as TNF-α. Inhibition of RIPK1 kinase activity is a key therapeutic strategy to block this inflammatory cell death process.
Caption: Simplified diagram of the RIPK1-mediated necroptosis pathway.
General Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a typical workflow for assessing the cross-reactivity of a small molecule inhibitor.
Caption: A typical workflow for small molecule cross-reactivity profiling.
Experimental Protocols
Detailed methodologies for key experiments are crucial for data interpretation and replication. Below are generalized protocols for assays relevant to the cross-reactivity profiling of a putative kinase inhibitor.
Biochemical Kinase Assay (Radiometric Format)
Objective: To determine the in vitro potency (IC50) of a compound against a purified kinase.
Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate by the kinase. The amount of phosphorylated substrate is quantified, and inhibition is measured as a decrease in this signal.
Methodology:
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81 paper), which binds the phosphorylated substrate.
-
Washing: Wash the filter membranes extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the membranes and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Broad Kinase Panel Screening (e.g., KINOMEscan™)
Objective: To assess the selectivity of a compound against a large number of kinases.
Principle: This is a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
Methodology:
-
Assay Components: The assay typically uses three components: the DNA-tagged kinase, an immobilized ligand, and the test compound.
-
Screening: The test compound is usually screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases in parallel.
-
Quantification: After incubation, the amount of kinase bound to the solid support is measured using qPCR.
-
Data Analysis: Results are often reported as "% of control" or "% inhibition". A lower percentage of control indicates stronger binding of the test compound to the kinase. Hits are typically defined as kinases showing significant inhibition (e.g., >90% inhibition).
Receptor Binding Assay (Radioligand Displacement)
Objective: To evaluate the interaction of a compound with non-kinase targets, such as G-Protein Coupled Receptors (GPCRs).
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor. The receptor source is typically a cell membrane preparation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.
-
Assay Setup: In a 96-well filter plate, incubate the cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the reaction mixture through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding displaced by the test compound at each concentration. Determine the IC50 and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Cellular Necroptosis Assay
Objective: To confirm the on-target activity of a putative RIPK1 inhibitor in a cellular context.
Principle: Certain cell lines (e.g., human HT-29 or murine L929) undergo necroptosis when stimulated with TNF-α in the presence of a pan-caspase inhibitor (to block apoptosis). A RIPK1 inhibitor will prevent this form of cell death.
Methodology:
-
Cell Culture: Plate cells (e.g., HT-29) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Induction of Necroptosis: Treat the cells with a combination of TNF-α and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Incubation: Incubate for a period sufficient to induce cell death (e.g., 8-24 hours).
-
Viability Measurement: Assess cell viability using a standard method, such as a CellTiter-Glo® (luminescence-based ATP measurement) or MTS assay.
-
Data Analysis: Normalize the viability data to untreated controls and calculate the percentage of cell death inhibition for each compound concentration. Determine the EC50 value from the dose-response curve.
Conclusion
While this compound is a promising candidate for RIPK1 inhibition based on its chemical structure, its selectivity profile remains to be elucidated. A thorough cross-reactivity assessment using broad screening panels is a critical step in its preclinical development. The highly selective profile of GSK2982772 serves as an aspirational benchmark, while the known off-target activities of Necrostatin-1 highlight the importance of comprehensive profiling to ensure that observed biological effects are attributable to the intended target. The experimental protocols outlined in this guide provide a framework for conducting such a profiling campaign.
References
- 1. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. invivogen.com [invivogen.com]
- 4. dokumen.pub [dokumen.pub]
Benchmarking 4-(Benzylsulfanyl)benzoic Acid Against Known Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(Benzylsulfanyl)benzoic acid's potential as an antimicrobial agent, benchmarking it against structurally related compounds with known activity against bacterial RNA polymerase. While direct experimental data on the antimicrobial properties of this compound is limited in publicly available literature, its structural similarity to known inhibitors suggests it as a compound of significant interest for further investigation.
Introduction to Benzoic Acid Derivatives as Antimicrobial Agents
Benzoic acid and its derivatives have a long history of use as antimicrobial agents and are found in a variety of applications, from food preservation to pharmaceuticals.[1][2] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt cellular membranes and inhibit essential enzymatic processes. Recent research has identified specific molecular targets, such as bacterial RNA polymerase, for certain benzoic acid derivatives, opening new avenues for the development of targeted antibacterial therapies.[3][4]
The core structure of this compound, featuring a benzoic acid moiety linked to a benzyl group via a thioether bond, positions it as a compelling candidate for antimicrobial activity. This guide will compare its structural features with those of known benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase.
Comparative Analysis of Antimicrobial Activity
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not yet available, we can infer its potential by examining the performance of closely related compounds. The following table summarizes the antimicrobial activity of a series of benzyl and benzoyl benzoic acid derivatives that have been shown to inhibit the interaction between bacterial RNA polymerase and the sigma (σ) factor, a critical step in bacterial transcription.[3][4]
| Compound/Drug | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Vancomycin (Reference) | Staphylococcus epidermidis | 0.5 |
| Benzyl Benzoic Acid Derivative 1 | Staphylococcus epidermidis | 0.5 |
| Benzyl Benzoic Acid Derivative 2 | Staphylococcus aureus | 1 |
| Benzoyl Benzoic Acid Derivative 1 | Streptococcus pneumoniae | 4 |
| Benzoyl Benzoic Acid Derivative 2 | Staphylococcus aureus | 8 |
Data presented is a summary from a study on benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction.[3][4]
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The antimicrobial activity of the benchmark compounds is attributed to their ability to disrupt the formation of the RNA polymerase (RNAP) holoenzyme. This is achieved by inhibiting the binding of the σ factor to the RNAP core enzyme, a crucial step for the initiation of transcription in bacteria.[3][4] This targeted mechanism offers a promising strategy for developing new antibiotics with potentially lower off-target effects.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, a standard assay used to evaluate the efficacy of new antimicrobial agents.[5][6][7][8][9]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Reference antibiotic (e.g., Vancomycin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the test compound stock solution in CAMHB across the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the test compound dilutions. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Positive Control: A well containing only the bacterial suspension in CAMHB (no test compound).
-
Negative Control: A well containing only sterile CAMHB.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed. Alternatively, the optical density (OD) at 600 nm can be measured using a spectrophotometer.
Conclusion
Based on the available data for structurally similar compounds, this compound presents a promising scaffold for the development of novel antimicrobial agents targeting bacterial RNA polymerase. Further investigation, beginning with the determination of its MIC against a panel of clinically relevant bacteria, is warranted. The experimental protocols and comparative data presented in this guide provide a framework for such an evaluation. The unique structural features of this compound may offer advantages in terms of potency, selectivity, or pharmacokinetic properties, making it a valuable candidate for future drug discovery efforts.
References
- 1. 4-[Benzyl(methyl)sulfamoyl]benzoic acid | 887202-40-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
A Head-to-Head Comparison of Synthetic Routes to 4-(Benzylsulfanyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(Benzylsulfanyl)benzoic acid, a valuable building block in medicinal chemistry and materials science, can be approached through several synthetic strategies. This guide provides a detailed, head-to-head comparison of two prominent methods: a modern palladium-catalyzed S-benzylation and the traditional Williamson-type thioether synthesis. The objective is to furnish researchers with the necessary data to select the most suitable route based on factors such as yield, reaction conditions, and substrate scope.
Comparative Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, both commencing from 4-Mercaptobenzoic acid.
| Parameter | Route 1: Palladium-Catalyzed S-Benzylation | Route 2: Williamson-Type Thioether Synthesis |
| Starting Materials | 4-Mercaptobenzoic acid, Benzyl alcohol | 4-Mercaptobenzoic acid, Benzyl bromide |
| Key Reagents | Pd₂(dba)₃ (Palladium catalyst) | Sodium hydroxide (Base) |
| Solvent | Water | Ethanol/Water |
| Temperature | 120 °C | Room Temperature to Reflux |
| Reaction Time | 16 hours | 1-3 hours |
| Reported Yield | 80%[1] | High (Specific yield data for the target molecule is not explicitly available in the provided search results, but this method is generally high-yielding for similar thioethers) |
| Key Advantages | Utilizes less toxic benzyl alcohol. | Milder reaction conditions (lower temperature), avoids expensive and air-sensitive catalysts. |
| Key Disadvantages | Requires an expensive and potentially air-sensitive palladium catalyst, high temperature. | Utilizes a lachrymatory and toxic benzyl halide. |
Logical Workflow for Synthesis Route Selection
Caption: Decision-making workflow for selecting a synthetic route.
Experimental Protocols
Route 1: Palladium-Catalyzed S-Benzylation of 4-Mercaptobenzoic Acid
This protocol is adapted from a documented palladium-catalyzed S-benzylation procedure.[1]
Materials:
-
4-Mercaptobenzoic acid
-
Benzyl alcohol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Water (deionized)
-
Sealed tube
Procedure:
-
To a sealed tube, add 4-mercaptobenzoic acid (1.0 mmol), benzyl alcohol (5.0 mmol, 5 equivalents), and Pd₂(dba)₃ (0.025 mmol, 2.5 mol%).
-
Add water as the solvent.
-
Seal the tube and heat the mixture at 120 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Route 2: Williamson-Type Thioether Synthesis of this compound
This generalized protocol is based on the principles of the Williamson ether synthesis, adapted for thioether formation.
Materials:
-
4-Mercaptobenzoic acid
-
Sodium hydroxide (NaOH)
-
Benzyl bromide
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve 4-mercaptobenzoic acid (1.0 mmol) in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0 mmol, 2.0 equivalents) in water to the flask with stirring. Stir for 15-20 minutes at room temperature to ensure complete formation of the sodium thiolate salt.
-
Slowly add benzyl bromide (1.1 mmol, 1.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours or gently heat to reflux for 1 hour to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
Both the palladium-catalyzed S-benzylation and the Williamson-type thioether synthesis represent viable methods for the preparation of this compound. The palladium-catalyzed route offers the advantage of using the less hazardous benzyl alcohol, though it requires a costly and specialized catalyst and elevated temperatures.[1] In contrast, the Williamson-type synthesis is a more classical and cost-effective approach that proceeds under milder conditions but necessitates the use of a lachrymatory benzyl halide. The choice of synthetic route will ultimately depend on the specific requirements of the laboratory, including budget, available equipment, safety protocols, and desired scale of the reaction. For large-scale industrial production, the cost and toxicity of reagents would be primary considerations, potentially favoring a modified Williamson-type approach. For smaller-scale laboratory synthesis where avoidance of hazardous materials is a priority, the palladium-catalyzed method may be preferred, provided the cost of the catalyst is not prohibitive.
References
A Comparative Guide to Characterizing the Target Binding of 4-(Benzylsulfanyl)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Target: Bacterial RNA Polymerase-Sigma Factor Interaction
Bacterial transcription is a fundamental process for bacterial survival and is initiated by the binding of a sigma (σ) factor to the core RNA polymerase (RNAP) enzyme, forming the RNAP holoenzyme.[1][2] This holoenzyme is then capable of recognizing specific promoter sequences on the DNA to initiate transcription.[1][3] The interaction between the σ factor and the β' subunit of RNAP is a critical step in this process and represents a promising target for the development of novel antibacterial agents.[3][4] Small molecules, such as derivatives of benzoic acid, that can disrupt this protein-protein interaction have the potential to inhibit bacterial growth.[5][6]
Data Presentation: Comparison of Binding Analysis Techniques
The following table summarizes the key characteristics and data outputs of Isothermal Titration Calorimetry (ITC) and two common alternative techniques for studying the binding of small molecules to protein targets.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Principle | Measures the heat change (enthalpy) upon binding of a ligand to a macromolecule in solution.[7][8] | Detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to an immobilized macromolecule.[9][10][11] | Measures the change in the polarization of emitted light from a fluorescently labeled ligand upon binding to a larger macromolecule.[12][13][14] |
| Key Parameters Measured | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[7] | Binding Affinity (Kd), Association Rate (ka), Dissociation Rate (kd)[9][11] | Binding Affinity (Kd), Anisotropy/Polarization Change[13][15] |
| Labeling Requirement | Label-free[7] | Label-free (one binding partner is immobilized)[9] | Requires a fluorescent label on the small molecule or a competitive binding format.[12][13] |
| Throughput | Low to medium | Medium to high | High |
| Sample Consumption | Relatively high (µg to mg)[16] | Low (ng to µg) | Low (ng to µg) |
Quantitative Data for Benzyl and Benzoyl Benzoic Acid Derivatives against Bacterial Targets
While specific ITC data for the binding of 4-(benzylsulfanyl)benzoic acid to RNAP is unavailable, the following table presents Minimum Inhibitory Concentration (MIC) values for a series of related benzyl and benzoyl benzoic acid derivatives against various bacterial strains. MIC values represent the lowest concentration of a compound that prevents visible growth of a bacterium and serve as an indicator of the compound's overall antibacterial efficacy, which is a consequence of its ability to inhibit its target.
| Compound Derivative | S. pneumoniae (MIC in µg/mL) | S. aureus ATCC 25923 (MIC in µg/mL) | S. aureus ATCC 29213 (MIC in µg/mL) | E. faecalis (MIC in µg/mL) | S. epidermidis (MIC in µg/mL) |
| Benzoyl Benzoic Acid Series | |||||
| Compound 1 | 8 | 16 | 16 | >64 | 4 |
| Compound 2 | 4 | 8 | 8 | 32 | 1 |
| Benzyl Benzoic Acid Series | |||||
| Compound 3 | 16 | 32 | 32 | >64 | 8 |
| Compound 4 | 8 | 16 | 16 | 64 | 2 |
Data is compiled from the findings of Ye, J., et al. (2020) in the European Journal of Medicinal Chemistry.[5]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) - General Protocol for Small Molecule-Protein Interaction
This protocol provides a general framework for an ITC experiment.
-
Sample Preparation :
-
The protein (e.g., RNAP holoenzyme) and the small molecule ligand (e.g., this compound analog) must be in an identical, well-matched buffer to minimize heats of dilution.[7]
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
The concentration of the protein in the sample cell is typically in the range of 5-50 µM, and the ligand concentration in the syringe should be 10-20 times higher than the protein concentration for a 1:1 binding stoichiometry.[7]
-
-
Instrument Setup :
-
Set the experimental temperature (e.g., 25 °C).
-
Thoroughly clean the sample and reference cells with buffer.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration :
-
Perform a series of small, sequential injections of the ligand into the protein solution while stirring.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis :
-
The raw data (power vs. time) is integrated to obtain the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
ELISA-based Assay for RNAP-Sigma Factor Interaction Inhibition
This protocol is based on the methodology for assessing the inhibition of the protein-protein interaction between the RNAP β' subunit and the σ factor.
-
Plate Coating :
-
Coat a 96-well microtiter plate with the purified RNAP β' subunit in a suitable buffer (e.g., carbonate-bicarbonate buffer) and incubate overnight at 4°C.[17]
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound protein.
-
-
Blocking :
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.[17]
-
Wash the plate as described above.
-
-
Inhibition Reaction :
-
Add the test compounds (e.g., this compound analogs) at various concentrations to the wells.
-
Add the purified, tagged (e.g., His-tagged) σ factor to the wells and incubate to allow for binding to the immobilized RNAP β' subunit.
-
-
Detection :
-
Wash the plate to remove unbound σ factor and test compounds.
-
Add an enzyme-conjugated antibody that specifically recognizes the tag on the σ factor (e.g., anti-His-HRP) and incubate.
-
Wash the plate to remove the unbound secondary antibody.
-
Add a suitable substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2M H2SO4).
-
-
Data Analysis :
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The signal intensity is proportional to the amount of σ factor bound to the RNAP β' subunit.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Visualizations
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Caption: Inhibition of Bacterial Transcription Initiation by Benzoic Acid Analogs.
References
- 1. Sigma factor - Wikipedia [en.wikipedia.org]
- 2. Role of the sigma factor in transcription initiation in the absence of core RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction between bacterial transcription factors and RNA polymerase during the transition from initiation to elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 15. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ELISA Procedures [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal Procedures for 4-(Benzylsulfanyl)benzoic Acid
The proper disposal of 4-(Benzylsulfanyl)benzoic acid, a sulfur-containing organic acid, is crucial for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these procedures will help mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. Based on data for structurally similar compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.[4]
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a respirator may be necessary to avoid inhalation.[5][6]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]
-
Avoid generating dust when handling the solid form of the compound.[4][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][5]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected, labeled, and transferred to a licensed waste disposal facility.
Step 1: Waste Collection
-
Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical; for acidic compounds, avoid using metal containers.[7][8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., irritant, harmful).
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Specifically, keep it separate from bases, oxidizers, and flammable solvents.[9]
Step 2: Storage of Waste
-
Location: Store the waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[5][7]
-
Container Integrity: Keep the container tightly closed except when adding waste.[5][7]
Step 3: Neutralization (for Aqueous Solutions - Use with Caution) While some organic acids can be neutralized before disposal, this step should only be undertaken if permitted by your local regulations and EHS guidelines, and if the resulting solution is not otherwise toxic.[7][10]
-
Dilution: If dealing with a solution, first dilute it by slowly adding the acidic solution to a large volume of cold water.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution.[10] Monitor the pH of the solution. The goal is to reach a neutral pH of approximately 7.[10]
-
Caution: This process may generate heat and gas. Perform it slowly and in a well-ventilated area.
-
Disposal of Neutralized Solution: Even after neutralization, the resulting salt solution may still be considered hazardous depending on local regulations and the presence of the sulfur-containing organic component. Consult your EHS office before disposing of it down the drain.
Step 4: Final Disposal
-
Professional Disposal: The recommended and safest method for final disposal is to contact your institution's EHS office or a licensed hazardous waste disposal company.[6][11][12] They are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations.[11]
-
Lab Packs: For small quantities, a "lab pack" may be used. This involves placing small, labeled containers of compatible waste into a larger drum, which is then filled with an inert absorbent material before being transported for disposal by a professional service.[12]
III. Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Neutralized pH Target | ~7 | [10] |
| Dilution of Concentrated Acids | Dilute to <10% before neutralization | [8] |
| Concentration of Neutral Salts for Sewer Disposal | Generally should be <1% | [8] |
IV. Experimental Workflow and Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. alpharesources.com [alpharesources.com]
- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. coral.washington.edu [coral.washington.edu]
- 10. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
Personal protective equipment for handling 4-(Benzylsulfanyl)benzoic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for 4-(Benzylsulfanyl)benzoic acid, ensuring the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The recommendations are based on the potential hazards of similar chemical structures, including skin, eye, and respiratory irritation.[1][2]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn where splashing or significant dust generation is likely.[1][2] |
| Skin Protection | A chemical-resistant or standard lab coat must be worn and fully buttoned.[2] Chemical-resistant gloves, such as nitrile rubber, are required and should be inspected before each use and changed immediately upon contamination.[1][2] For larger quantities, additional protective clothing and boots may be necessary.[1] |
| Respiratory Protection | All work with the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2] |
Hazard Identification and First Aid
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Eye Irritation: Can cause serious eye irritation.[3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2]
-
Ingestion: May be harmful if swallowed.[3]
First Aid Measures:
-
If on skin: Immediately wash with plenty of water. If skin irritation occurs, seek medical attention.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]
-
If swallowed: Rinse mouth with water and get medical help.[3]
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Designate a specific work area, preferably within a chemical fume hood.[2] Ensure the fume hood is functioning correctly before starting.[2]
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Handling: Avoid the formation of dust and aerosols.[3] Use non-sparking tools.[3] Keep containers tightly closed when not in use.[5]
-
Post-Handling: Decontaminate the work area and any equipment used.[1] Remove PPE in the correct order to prevent cross-contamination, starting with gloves.[2] Wash hands thoroughly after handling, even if gloves were worn.[2]
Storage:
-
Store in a well-ventilated, dry place in a tightly closed container.[4]
-
Keep away from incompatible materials such as oxidizing agents.[6]
-
Separate from acids and bases.[7]
Disposal Plan:
-
All waste materials contaminated with this compound, including gloves and weighing papers, must be collected in a dedicated and clearly labeled hazardous waste container.[2]
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1]
-
One disposal method may involve dissolving the compound in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not empty into drains.[1]
Below is a logical workflow for the safe handling and disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
